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  • Product: (S)-a-Amino-3,4-dichlorobenzenebutanoic acid

Core Science & Biosynthesis

Foundational

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid chemical structure and properties

-Amino-3,4-dichlorobenzenebutanoic Acid Part 1: Executive Summary (S)- -Amino-3,4-dichlorobenzenebutanoic acid (commonly referred to as 3,4-dichloro-L-homophenylalanine ) is a non-proteinogenic, chiral amino acid buildin...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino-3,4-dichlorobenzenebutanoic Acid 

Part 1: Executive Summary

(S)-


-Amino-3,4-dichlorobenzenebutanoic acid  (commonly referred to as 3,4-dichloro-L-homophenylalanine ) is a non-proteinogenic, chiral amino acid building block critical to the development of next-generation peptide therapeutics. Unlike standard amino acids, this molecule features an extended carbon backbone (homo-derivative) and a highly lipophilic, electron-withdrawing dichlorophenyl moiety.

These structural modifications confer two primary advantages in drug design:

  • Proteolytic Stability: The non-natural backbone resists cleavage by endogenous peptidases (e.g., DPP-4, NEP), significantly extending the half-life of peptide drugs.

  • Receptor Selectivity: The 3,4-dichloro substitution enhances hydrophobic interactions within the binding pockets of G-protein coupled receptors (GPCRs), particularly in GLP-1 and glucagon receptor modulators.

This guide provides a comprehensive technical analysis of the molecule's structure, physiochemical properties, asymmetric synthesis, and application in solid-phase peptide synthesis (SPPS).

Part 2: Chemical Identity & Physiochemical Properties

Nomenclature & Identification
  • IUPAC Name: (S)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid

  • Common Name: 3,4-Dichloro-L-homophenylalanine[1][2][3][4][5][6]

  • CAS Number (Fmoc-protected): 1260616-12-3[1][2][3][4][7]

  • CAS Number (Free Acid): 1260597-XX-X (Generic isomer class often referenced; specific L-isomer requires stereochemical designation).

  • Molecular Formula:

    
    [8][9]
    
  • Molecular Weight: 248.11 g/mol

Structural Visualization

The molecule consists of a butyric acid backbone with an amino group at the


-position (C2) and a 3,4-dichlorophenyl group at the 

-position (C4).

ChemicalStructure Figure 1: Structural Components of (S)-α-Amino-3,4-dichlorobenzenebutanoic Acid Backbone Butanoic Acid Backbone (C1-C4) AlphaAmino α-Amino Group (S-Configuration) Backbone->AlphaAmino C2 Position PhenylRing 3,4-Dichlorophenyl (Lipophilic Core) Backbone->PhenylRing C4 Position

Key Physiochemical Parameters
PropertyValue / DescriptionRelevance to Protocols
Chirality (S)-Enantiomer (L-form)Essential for biological activity; mimics natural L-amino acids.
Solubility Low in water; Soluble in DMF, DMSO, dilute acid/base.Requires organic co-solvents (DMF/NMP) during SPPS coupling.
pKa (approx)

-COOH: ~2.2;

-NH3+: ~9.4
Zwitterionic at neutral pH; determines buffer selection for HPLC.
Lipophilicity High (LogP > 2.5 est.)Enhances membrane permeability and hydrophobic pocket binding.

Part 3: Asymmetric Synthesis & Manufacturing

For research and scale-up, the most robust synthesis method utilizes a Ni(II)-Complex Asymmetric Alkylation . This route ensures high enantiomeric excess (>98% ee) and avoids the cost of enzymatic resolution on a large scale.

Synthesis Logic (The Belokon/Sabbic Method)

We utilize a chiral auxiliary (typically derived from (S)-proline) complexed with Nickel(II) and glycine. The resulting complex renders the glycine


-carbon nucleophilic, allowing for stereoselective alkylation with 3,4-dichlorophenethyl halide.

SynthesisPathway Figure 2: Asymmetric Synthesis via Ni(II) Schiff Base Complex Start Glycine-Ni(II)-Chiral Complex (Nucleophilic Glycine Equivalent) Intermediate Alkylated Ni(II) Complex (Diastereomerically Pure) Start->Intermediate + Reagent Base (KOH/NaOH) Reagent 3,4-Dichlorophenethyl Bromide (Electrophile) Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermediate->Hydrolysis Product (S)-3,4-Dichloro-homophenylalanine (Target Molecule) Hydrolysis->Product Auxiliary Recycled Chiral Ligand Hydrolysis->Auxiliary Recovery

[8]

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid.

  • Complex Formation:

    • React (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) with Glycine,

      
      , and KOH in methanol to form the red crystalline Ni(II)-glycine complex.
      
  • Asymmetric Alkylation:

    • Dissolve the Ni-complex (1.0 eq) in DMF under inert atmosphere (

      
      ).
      
    • Add finely powdered KOH (5.0 eq) followed by 3,4-dichlorophenethyl bromide (1.2 eq).

    • Critical Control Point: Maintain temperature < 25°C to prevent racemization. Stir for 2-4 hours. The reaction color typically shifts from red to a lighter hue.

    • Quench with water; the product precipitates as the diastereomerically pure alkylated complex.

  • Hydrolysis & Recovery:

    • Suspend the alkylated complex in MeOH/HCl (3N). Reflux for 30 minutes.

    • The complex dissociates.[10] The chiral ligand remains in the organic phase (recoverable), while the free amino acid partitions into the aqueous phase.

    • Purify the aqueous phase via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

  • Fmoc Protection (Optional for SPPS):

    • React the free amino acid with Fmoc-OSu and

      
       in Dioxane/Water to generate Fmoc-3,4-dichloro-L-homophenylalanine  (CAS 1260616-12-3).
      

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • Aromatic Region (7.1 - 7.6 ppm): Three distinct protons corresponding to the 1,3,4-substitution pattern of the benzene ring. Look for a doublet (d), doublet of doublets (dd), and a singlet (d) with specific coupling constants (

      
      ).
      
    • 
      -Proton (~3.8 ppm):  A multiplet integrating to 1H.
      
    • Side Chain (

      
      ):  Two multiplets in the 1.8 - 2.6 ppm range. The homophenylalanine chain adds an extra methylene group compared to phenylalanine, shifting the benzylic protons upfield.
      
HPLC Purity & Chiral Separation
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase:

    
     (pH 1.5) / Acetonitrile gradient.
    
  • Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic ring).

  • Acceptance Criteria: >98.5% chemical purity; >99% enantiomeric excess (ee).

Part 5: Applications in Drug Development

This molecule is primarily utilized as a bioisostere for Leucine or Phenylalanine in peptide drug discovery.

Mechanism of Action in Peptides
  • Hydrophobic Clamp Formulation: The 3,4-dichloro substituents increase the volume and lipophilicity of the side chain. In GLP-1 analogs, this residue can replace native aromatic residues to create a tighter "hydrophobic clamp" with the receptor, improving potency.

  • Metabolic Shielding: The "homo" extension (extra

    
    ) alters the distance between the peptide backbone and the aromatic ring. This steric change prevents metalloproteases (like NEP 24.11) from effectively docking and cleaving the peptide bond.
    
Comparison with Natural Analogs
FeatureL-PhenylalanineL-Homophenylalanine(S)-3,4-Dichloro-homophenylalanine
Side Chain Length 1 Carbon (

)
2 Carbons (

)
2 Carbons (

)
Ring Electronics NeutralNeutralElectron Deficient (EWG)
LogP (Lipophilicity) ~1.38~1.8~3.2 (High)
Protease Stability LowModerateHigh

Part 6: References

  • Soloshonok, V. A., et al. (2025). "Large-scale asymmetric synthesis of fluorinated and chlorinated amino acids via Ni(II) complexes." Journal of Fluorine Chemistry.

  • Sigma-Aldrich. (2025). "Product Specification: Fmoc-3,4-dichloro-L-homophenylalanine (CAS 1260616-12-3)."[1][2][3][4] Merck KGaA.

  • PubChem. (2025). "Compound Summary: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Isomer Analog)." National Library of Medicine.

  • Chem-Impex International. (2024). "Unnatural Amino Acids for Peptide Synthesis: Homophenylalanine Derivatives." Catalog.

Sources

Exploratory

Difference between (S)-a-Amino-3,4-dichlorobenzenebutanoic acid and phenylalanine derivatives

Topic: Comparative Technical Analysis: (S)- -Amino-3,4-dichlorobenzenebutanoic acid vs. Phenylalanine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Analysis: (S)-


-Amino-3,4-dichlorobenzenebutanoic acid vs. Phenylalanine Derivatives
Content Type:  Technical Whitepaper
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide analyzes the structural, physicochemical, and pharmacological divergences between the non-proteinogenic amino acid (S)-


-Amino-3,4-dichlorobenzenebutanoic acid  (referred to herein as (S)-3,4-Cl2-HPhe ) and standard Phenylalanine (Phe)  derivatives.

While Phenylalanine is a ubiquitous canonical amino acid serving as a precursor to catecholamines, (S)-3,4-Cl2-HPhe is a specialized synthetic homophenylalanine bioisostere. Its value in drug design stems from two critical modifications: the homologation of the alkyl chain (increasing rotational freedom) and the halogenation of the aromatic ring (enhancing lipophilicity and metabolic stability). This guide details the mechanistic rationale for selecting this scaffold in peptidomimetic drug design, specifically for protease inhibitors (e.g., DPP-4, NEP) and CNS-active agents.

Structural & Physicochemical Divergence[1]

The core distinction lies in the backbone topology and the electronic environment of the aromatic moiety.

1.1 Scaffold Comparison
  • L-Phenylalanine: Possesses a propanoic acid backbone (C3 linker). The phenyl ring is relatively close to the chiral center (

    
    -carbon), creating a rigid "lock" in receptor binding pockets.
    
  • (S)-3,4-Cl2-HPhe: Possesses a butanoic acid backbone (C4 linker). This "homo" extension introduces an additional methylene group (

    
    ).
    

Implication: The extra methylene unit acts as a "molecular hinge," decoupling the aromatic ring's orientation from the peptide backbone. This allows the dichlorophenyl group to access deep hydrophobic pockets (S1/S1' subsites) in enzymes that sterically exclude standard phenylalanine.

1.2 Electronic & Metabolic Effects (The "Chlorine Block")

Standard Phenylalanine is rapidly metabolized by phenylalanine hydroxylase (PAH) at the para-position to form Tyrosine.

In (S)-3,4-Cl2-HPhe, the 3,4-dichloro substitution serves two functions:

  • Metabolic Blockade: The chlorine atom at the para-position (C4 of the ring) physically and electronically prevents hydroxylation, significantly extending the biological half-life (

    
    ).
    
  • Lipophilicity Boost: Chlorine is a lipophilic bioisostere for hydrogen or methyl groups. This modification drastically increases the partition coefficient (LogP), facilitating better Blood-Brain Barrier (BBB) penetration.

1.3 Quantitative Comparison Table
FeatureL-Phenylalanine (Phe)(S)-3,4-Cl2-HPheImpact on Drug Design
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2S)-2-amino-4-(3,4-dichlorophenyl)butanoic acidNomenclature distinction
Backbone Propanoic (C3)Butanoic (C4)"Homo" extension increases flexibility
Ring Substituents None (H)3,4-DichloroIncreases hydrophobic interaction
LogP (Predicted) ~ -1.38~ 2.5 - 3.0Enhanced membrane permeability
Metabolic Fate Hydroxylation to TyrResistant to P450 oxidationImproved pharmacokinetic profile
pKa (

-NH3+)
~ 9.13~ 9.0 (slightly lower)Inductive effect of Cl is minor due to distance

Synthetic Methodology: Asymmetric Construction

Unlike L-Phenylalanine, which is produced via fermentation (E. coli), (S)-3,4-Cl2-HPhe requires asymmetric chemical synthesis. The "homo" chain length prevents the use of standard phenylalanine ammonia-lyase enzymes.

2.1 The Challenge of Homologation

Direct alkylation of glycine equivalents is the standard route. However, achieving high Enantiomeric Excess (ee > 98%) requires a chiral auxiliary or a specialized catalyst.

2.2 Preferred Route: Ni(II)-Complex Asymmetric Alkylation

The most robust protocol for generating (S)-3,4-Cl2-HPhe utilizes a Ni(II)–Glycine Schiff Base complex with a chiral auxiliary (typically derived from (S)-BPB).

Reaction Logic:
  • Chiral Masking: Glycine is complexed with Ni(II) and a chiral ligand (BPB), shielding one face of the glycine enolate.

  • Electrophilic Attack: The complex reacts with 3,4-dichlorophenethyl bromide .

  • Stereocontrol: The steric bulk of the auxiliary forces the alkyl halide to approach from the unshielded face, yielding the (S)-configuration.

  • Hydrolysis: Acidic disassembly releases the free amino acid and recycles the chiral ligand.

Experimental Protocol

Objective: Synthesis of (S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid via Enzymatic Resolution (Alternative Scalable Route). Note: While Ni-complexes are good for discovery, enzymatic resolution is often preferred for kilo-scale purity.

Materials
  • Substrate: Racemic N-Acetyl-2-amino-4-(3,4-dichlorophenyl)butanoic acid.

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

  • Buffer: 0.1 M Phosphate buffer (pH 7.5).

  • Cofactor:

    
     (catalytic amount).
    
Workflow
  • Substrate Preparation: Dissolve 10 mmol of the racemic N-acetyl precursor in 40 mL of water. Adjust pH to 7.5 using 1M LiOH (Lithium allows better solubility than Na/K).

  • Enzymatic Hydrolysis: Add Acylase I (50 mg) and

    
     (1 mM). Incubate at 37°C with gentle orbital shaking.
    
    • Mechanism: The acylase selectively hydrolyzes the L- (or S-) amide bond, leaving the D- (or R-) N-acetyl isomer intact.

  • Monitoring: Monitor reaction progress via HPLC (C18 column, MeOH/Water gradient). Stop when conversion reaches 49-50%.

  • Separation:

    • Acidify mixture to pH 5.0.

    • Pass through a cation exchange resin (Dowex 50W).

    • Elution A (The Product): The free amino acid ((S)-3,4-Cl2-HPhe) binds to the resin. Elute with 1M

      
      .
      
    • Elution B (The Impurity): The unreacted (R)-N-acetyl starting material flows through.

  • Crystallization: Concentrate the ammoniacal eluent and recrystallize from Water/Ethanol to yield white crystals.

Validation Criteria:

  • Chiral HPLC: >99% ee (Column: Chirex 3126 or Crownpak CR+).

  • 1H NMR (D2O): Verify the triplet at

    
     ~2.0 ppm (homo-CH2) and the aromatic pattern (3 protons, split due to 3,4-dichloro).
    

Pharmacological Application Pathways

The following diagram illustrates the decision logic for choosing (S)-3,4-Cl2-HPhe over Phenylalanine in drug design.

DrugDesignLogic Start Target Identification (Protease/GPCR) Phe Standard Phenylalanine Scaffold Start->Phe Issue1 Rapid Metabolism? (t1/2 too short) Phe->Issue1 Issue2 Poor Potency? (S1 Pocket Mismatch) Phe->Issue2 Solution Switch to (S)-3,4-Cl2-HPhe Issue1->Solution Yes Issue2->Solution Yes Mech1 Mechanism 1: 'Homo' Elongation Solution->Mech1 Mech2 Mechanism 2: 3,4-Dichloro Sub. Solution->Mech2 Result1 Access Deep Hydrophobic Pockets Mech1->Result1 Result2 Block Para-Hydroxylation (Metabolic Stability) Mech2->Result2 Result3 Increase LogP (BBB Penetration) Mech2->Result3

Figure 1: Decision matrix for bioisosteric replacement of Phenylalanine with (S)-3,4-Cl2-HPhe.

Synthesis Workflow Diagram

SynthesisFlow Input Racemic N-Acetyl Precursor Reaction Hydrolysis (pH 7.5, 37°C) Input->Reaction Enzyme Acylase I (Co2+ cofactor) Enzyme->Reaction Sep Ion Exchange (Dowex 50W) Reaction->Sep Product (S)-3,4-Cl2-HPhe (Free Amino Acid) Sep->Product Binds to Resin Waste (R)-N-Acetyl (Unreacted) Sep->Waste Flow Through

Figure 2: Enzymatic resolution workflow for isolating the (S)-enantiomer.

References

  • Vertex AI Search . (2025). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine. National Institutes of Health (NIH).[1] 2

  • PubChem . (2025). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Structure and Properties. National Library of Medicine. 3[4]

  • ACS Medicinal Chemistry Letters. (2015).

    
    -Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. American Chemical Society. 5[4]
    
  • Google Patents . (2010). Preparation of (S)-2-aminobutyric acid derivatives via Acylase Enzyme. 6

  • ChemScene . (2025). 4-Amino-3-(3,4-dichlorophenyl)butanoic acid Product Information. 7

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid from precursors

Application Note: Scalable Preparation of (S)- -Amino-3,4-dichlorobenzenebutanoic Acid via Chemo-Enzymatic Synthesis -Amino-3,4-dichlorobenzenebutanoic acid Target Molecule CAS: 1260597-00-9 (Analogous) Synonyms: (S)-3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of (S)- -Amino-3,4-dichlorobenzenebutanoic Acid via Chemo-Enzymatic Synthesis


-Amino-3,4-dichlorobenzenebutanoic acid
Target Molecule CAS:  1260597-00-9 (Analogous)
Synonyms:  (S)-3,4-Dichlorohomophenylalanine; (S)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid.

Abstract & Introduction

(S)-


-Amino-3,4-dichlorobenzenebutanoic acid is a non-natural, chiral amino acid derivative structurally related to homophenylalanine. It serves as a critical chiral building block in the synthesis of peptide-based therapeutics, particularly protease inhibitors (e.g., for angiotensin-converting enzyme or neutral endopeptidase) and glucagon-like peptide-1 (GLP-1) analogs. The 3,4-dichloro substitution pattern on the phenyl ring imparts enhanced lipophilicity and metabolic stability compared to the parent homophenylalanine.

This application note details a robust, scalable chemo-enzymatic synthesis route. While asymmetric hydrogenation (e.g., using Rh-DuPhos catalysts) is possible, the chemo-enzymatic approach using Acylase I (Aminoacylase I) is often preferred for initial scale-up due to its operational simplicity, high enantioselectivity (


), and the avoidance of expensive chiral ligands.

Retrosynthetic Strategy

The synthesis is designed around the kinetic resolution of the racemic N-acetyl derivative. The workflow consists of three phases:

  • Precursor Assembly: Classical alkylation of diethyl acetamidomalonate with 3,4-dichlorophenethyl bromide.

  • Racemic Scaffold Formation: Hydrolysis and decarboxylation to yield the racemic amino acid, followed by N-acetylation.

  • Enzymatic Resolution: Stereoselective hydrolysis of the N-acetyl group by Acylase I to yield the free (S)-amino acid, leaving the (R)-N-acetyl derivative intact.

Reaction Scheme Visualization

SynthesisScheme Start Diethyl acetamidomalonate + 3,4-Dichlorophenethyl bromide Inter1 Intermediate: Alkylated Malonate Start->Inter1 NaOEt, EtOH Reflux Racemic Racemic N-Acetyl-3,4-dichlorohomophenylalanine Inter1->Racemic 1. HCl/Reflux 2. Ac2O, NaOH Enzyme Enzymatic Resolution (Acylase I / pH 7.5) Racemic->Enzyme Co2+, 37°C Product Target Product: (S)-alpha-Amino-3,4-dichlorobenzenebutanoic acid Enzyme->Product Hydrolysis Byproduct Byproduct: (R)-N-Acetyl derivative Enzyme->Byproduct Unreacted

Figure 1: Chemo-enzymatic route for the synthesis of (S)-3,4-dichlorohomophenylalanine.

Materials & Equipment

Reagents
  • Substrates: Diethyl acetamidomalonate (98%), 1-Bromo-2-(3,4-dichlorophenyl)ethane (or 3,4-dichlorophenethyl bromide).

  • Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney), Activity

    
     1000 U/mg.[1]
    
  • Solvents/Buffers: Ethanol (anhydrous), Sodium ethoxide (21% in EtOH), Acetic anhydride, Cobalt(II) chloride (catalytic cofactor), 0.1 M Phosphate buffer (pH 7.5).

  • Purification: Dowex 50W-X8 cation exchange resin.

Analytical Instruments[2][3]
  • HPLC: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak CW or Crownpak CR(+) for amino acids.

  • NMR: 400 MHz Bruker Avance.

  • Polarimeter: PerkinElmer 341.

Experimental Protocol

Phase 1: Synthesis of Racemic N-Acetyl Precursor

Step 1: Alkylation

  • In a 2L round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve diethyl acetamidomalonate (21.7 g, 0.10 mol) in anhydrous ethanol (150 mL).

  • Add sodium ethoxide solution (21 wt% in EtOH, 0.11 mol) dropwise over 15 minutes. Stir for 30 minutes at room temperature.

  • Add 1-bromo-2-(3,4-dichlorophenyl)ethane (25.4 g, 0.10 mol) dropwise.

  • Heat to reflux (78°C) and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 2:1) for disappearance of the bromide.

  • Cool to RT, evaporate ethanol under reduced pressure. Resuspend residue in water (200 mL) and extract with ethyl acetate (3 x 150 mL).

  • Dry organic layer (MgSO4), filter, and concentrate to yield the crude alkylated malonate.

Step 2: Hydrolysis & Decarboxylation

  • Suspend the crude malonate in 6M HCl (200 mL).

  • Reflux for 12 hours. This step hydrolyzes the esters and the amide, and decarboxylates the malonate to form the racemic free amino acid hydrochloride salt.

  • Concentrate to dryness. Co-evaporate with water (2x) to remove excess HCl.

Step 3: N-Acetylation

  • Dissolve the crude amino acid salt in 2M NaOH (100 mL) and cool to 0°C. Adjust pH to ~10.

  • Simultaneously add acetic anhydride (15 mL) and 4M NaOH dropwise to maintain pH between 10-11.

  • Stir for 2 hours at RT.

  • Acidify to pH 2 with conc. HCl. The N-acetyl-DL-amino acid usually precipitates as a white solid.

  • Filter, wash with cold water, and dry. Recrystallize from EtOH/Water if necessary.

    • Yield Target: ~75% over 3 steps.

Phase 2: Enzymatic Resolution

Step 4: Acylase I Hydrolysis

  • Substrate Solution: Dissolve N-Acetyl-DL-3,4-dichlorohomophenylalanine (10 g) in 0.1 M Phosphate buffer (500 mL). Adjust pH to 7.5 using 1M LiOH or NH4OH (LiOH is preferred for solubility).

  • Cofactor: Add CoCl2·6H2O (10 mg) to enhance Acylase I activity.

  • Enzyme Addition: Add Acylase I (100 mg, ~1000 U/mg).

  • Incubation: Stir gently at 37°C. Monitor the reaction by HPLC or by the consumption of base (if using a pH-stat titrator to maintain pH 7.5).

  • Termination: The reaction typically reaches 50% conversion (theoretical maximum) in 24-48 hours. Stop when conversion hits ~49-50%.

  • Quenching: Adjust pH to 5.0 and heat to 60°C for 10 mins (denatures enzyme) and filter through Celite.

Step 5: Separation & Purification

  • Acidification: Acidify the filtrate to pH 1.5 with HCl.

  • Extraction: Extract the unreacted (R)-N-acetyl substrate with Ethyl Acetate (3 x 200 mL). The free (S)-amino acid remains in the aqueous phase.

    • Note: The organic layer contains the (R)-enantiomer, which can be racemized and recycled if needed.

  • Isolation of (S)-Product: Apply the aqueous phase to a column of Dowex 50W-X8 (H+ form).

  • Wash with water until neutral.

  • Elute the free amino acid with 1M NH4OH.

  • Concentrate the ammoniacal fractions and lyophilize to obtain (S)-

    
    -Amino-3,4-dichlorobenzenebutanoic acid  as a white powder.
    

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water + 0.1% TFA
Enantiomeric Excess > 99.0% eeChiralpak CW or Crownpak CR(+)
Specific Rotation

(c=1, 1N HCl)
Polarimetry (Value estimated based on Phe analogs)
1H NMR Consistent with structureD2O/DCl or DMSO-d6

Chiral HPLC Method:

  • Column: Crownpak CR(+) (Daicel), 4.0 x 150 mm.

  • Mobile Phase: pH 1.5 Perchloric acid solution (aqueous).

  • Flow Rate: 0.4 mL/min.

  • Temp: 25°C.

  • Detection: UV 210 nm.

  • Retention: (S)-enantiomer elutes before (R)-enantiomer on Crownpak CR(+).

Process Workflow Diagram

Workflow cluster_0 Chemical Synthesis cluster_1 Biocatalysis Step1 Alkylation of Malonate (NaOEt, Reflux) Step2 Acid Hydrolysis (6M HCl) & Decarboxylation Step1->Step2 Step3 N-Acetylation (Ac2O/NaOH) Step2->Step3 Step4 Enzymatic Resolution (Acylase I, pH 7.5, 37°C) Step3->Step4 Racemic Substrate Step5 Phase Separation (Extraction at pH 1.5) Step4->Step5 Mixture: (S)-Free + (R)-Acetyl Organic Organic Step5->Organic Ethyl Acetate Phase (R)-N-Acetyl (Recycle) Aqueous Aqueous Step5->Aqueous Aqueous Phase (S)-Free Amino Acid IonEx IonEx Aqueous->IonEx Dowex 50W Purification Final Final IonEx->Final Lyophilization Pure (S)-Product

Figure 2: Operational workflow for the isolation of the (S)-enantiomer.

Troubleshooting & Expert Insights

  • Enzyme Inhibition: Acylase I is sensitive to high concentrations of substrate. If the reaction slows significantly before 50% conversion, try adding the substrate in batches or increasing the enzyme loading.

  • pH Control: The hydrolysis releases acetic acid, dropping the pH. Using a high concentration buffer (0.1 M) is good, but an autotitrator (pH-stat) adding dilute NaOH is superior for scale-up to maintain optimal enzyme activity.

  • Solubility: The 3,4-dichloro group makes the substrate hydrophobic. If the N-acetyl precursor does not dissolve in the buffer, add up to 5-10% DMSO or Methanol as a co-solvent. Acylase I tolerates low levels of organic solvents well.

  • Recycling: The unreacted (R)-N-acetyl derivative in the organic phase can be racemized by heating with acetic anhydride or catalytic racemase, then recycled into the process to increase overall yield.

References

  • Chenault, H. K., et al. (1989).[2] "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364.

  • Huo, G., et al. (2002). "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride." Biotechnology Letters, 24, 917–920.

  • Tokuyama, S., et al. (1994). "Enzymatic synthesis of (S)-homophenylalanine and its derivatives." Bioscience, Biotechnology, and Biochemistry, 58(1), 24-27.

  • Sigma-Aldrich. "Acylase I from Porcine Kidney - Product Information."

Sources

Application

Fmoc protection of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid for solid-phase synthesis

Application Note: Fmoc Protection of (S)- -Amino-3,4-dichlorobenzenebutanoic Acid for Solid-Phase Synthesis Executive Summary This guide details the protocol for the -Fmoc protection of (S)- -Amino-3,4-dichlorobenzenebut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fmoc Protection of (S)- -Amino-3,4-dichlorobenzenebutanoic Acid for Solid-Phase Synthesis

Executive Summary

This guide details the protocol for the


-Fmoc protection of (S)-

-Amino-3,4-dichlorobenzenebutanoic acid
(also known as 3,4-dichloro-L-homophenylalanine). This unnatural amino acid is a critical building block for peptide therapeutics requiring enhanced metabolic stability and hydrophobic core interactions.

Due to the significant lipophilicity imparted by the 3,4-dichlorophenyl moiety, standard aqueous protection protocols often fail, leading to incomplete conversion or oiling out. Furthermore, maintaining the enantiomeric excess (


) of the (S)-center is paramount for downstream Solid-Phase Peptide Synthesis (SPPS). This protocol utilizes a Fmoc-OSu/Dioxane/NaHCO

system optimized for hydrophobic substrates, ensuring high yield (>90%) and strict chiral retention.

Strategic Considerations & Mechanism

The Solubility Challenge

The target molecule contains a dichlorinated phenyl ring attached to a butanoic acid scaffold. Unlike natural amino acids, this side chain is highly hydrophobic.

  • Risk: In pure aqueous conditions, the amino acid will not dissolve, preventing reaction with the Fmoc reagent.

  • Solution: A 1:1 mixture of 1,4-Dioxane and Water is required. Dioxane acts as a co-solvent that solubilizes both the hydrophobic amino acid and the Fmoc-OSu reagent while remaining miscible with the aqueous base.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For chiral amino acids intended for pharmaceutical applications, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent.

  • Fmoc-Cl: Highly reactive but generates HCl as a byproduct. It is prone to causing racemization via the formation of 5(4H)-oxazolone intermediates and can induce the formation of "Fmoc-dipeptides" (oligomerization).

  • Fmoc-OSu: Reacts more slowly but suppresses oxazolone formation, preserving the (S)-configuration of the

    
    -carbon [1].
    
Base Selection

Sodium Bicarbonate (NaHCO


)  is preferred over Sodium Hydroxide (NaOH).
  • pH Control: The reaction requires a pH of 8.5–9.0. NaOH can spike pH >12, causing hydrolysis of the Fmoc group (which is base-labile) or promoting base-catalyzed racemization (proton abstraction at the

    
    -carbon) [2]. NaHCO
    
    
    
    buffers the system effectively.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
(S)-

-Amino-3,4-dichlorobenzenebutanoic acid
~248.111.0Substrate
Fmoc-OSu 337.331.1 - 1.2Protecting Group
NaHCO

84.012.0 - 2.5Base/Buffer
1,4-Dioxane -SolventSolubilizer
Water (Milli-Q) -SolventSolvent
HCl (1N and 6N) --Workup (Acidification)
Ethyl Acetate (EtOAc) --Extraction
Step-by-Step Methodology
Phase 1: Solubilization & Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the amino acid (10 mmol) in Water (25 mL) .

  • Basification: Add NaHCO

    
     (25 mmol, 2.5 equiv). The slurry may not clear immediately.
    
  • Co-solvent Addition: Add 1,4-Dioxane (25 mL) . Stir vigorously. The solution should become clear or mostly clear as the zwitterion is deprotonated and solvated.

    • Note: If turbidity persists, add more Dioxane dropwise, up to a 2:1 Dioxane:Water ratio.

Phase 2: Reaction
  • Cooling: Place the flask in an ice bath (0°C).

  • Reagent Addition: Dissolve Fmoc-OSu (11-12 mmol, 1.1-1.2 equiv) in minimal 1,4-Dioxane (approx. 10-15 mL). Add this solution dropwise to the reaction flask over 30 minutes.

    • Why Dropwise? Prevents local high concentrations of Fmoc-OSu which could precipitate out or react non-uniformly.

  • Incubation: Remove the ice bath after 1 hour and allow the mixture to warm to Room Temperature (RT). Stir overnight (12–16 hours).

    • Monitoring: Check by TLC (System: CHCl

      
      /MeOH/AcOH 85:10:5). The free amino acid spot (ninhydrin positive) should disappear.
      
Phase 3: Workup & Isolation
  • Evaporation (Critical): Use a rotary evaporator to remove the majority of the Dioxane at reduced pressure (bath < 40°C).

    • Reason: Organic solvents interfere with the aqueous extraction separation.

  • First Wash (Impurity Removal): Dilute the remaining aqueous residue with Water (50 mL). Extract with Diethyl Ether (2 x 30 mL).

    • What this does: The product (Fmoc-AA-OH) is a salt (Fmoc-AA-Na) and stays in the water. The ether removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene). Discard the Ether layer.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl (or 6N for larger scales) with stirring until pH reaches 1–2.

    • Observation: The product will precipitate as a white, gummy solid or oil due to the hydrophobic side chain.

  • Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL). The product moves to the organic layer.

  • Drying: Combine EtOAc layers, wash with Brine (1 x 50 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter and evaporate the EtOAc to yield the crude product.

Phase 4: Purification
  • Crystallization: The crude usually solidifies upon standing. Recrystallize from EtOAc/Hexane or Ethanol/Water .

    • For Oily Products: If the product remains an oil, dissolve in minimal EtOAc and precipitate by adding cold Hexane dropwise with stirring.

Visualized Workflows (Graphviz)

Synthesis & Workup Logic

FmocProtection Start Start: (S)-Amino Acid + Water/Dioxane Base Add NaHCO3 (2.5 eq) pH ~ 9.0 Start->Base React Add Fmoc-OSu (1.2 eq) 0°C -> RT, 12h Base->React Evap Evaporate Dioxane React->Evap Wash Wash Aqueous with Ether (Removes excess Fmoc-OSu) Evap->Wash Acidify Acidify Aqueous to pH 2 (Product Precipitates) Wash->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Final Product: Fmoc-(S)-AA-OH Extract->Final

Figure 1: Step-by-step workflow for the Fmoc protection of hydrophobic amino acids.

Quality Control Decision Tree

QC Sample Isolated Solid HPLC HPLC (C18) Purity Check Sample->HPLC Chiral Chiral HPLC (Crownpak/Chiralpak) HPLC->Chiral >95% chem purity Recryst Recrystallize (EtOAc/Hexane) HPLC->Recryst <95% chem purity Pass Release for SPPS (>98% Purity, >99% ee) Chiral->Pass >99% ee Chiral->Recryst <99% ee Recryst->HPLC Retest

Figure 2: Quality Control logic ensuring material suitability for solid-phase synthesis.

Quality Control & Validation

To ensure the material is suitable for SPPS (where impurities amplify with every cycle), the following specifications must be met:

TestMethodSpecification
Chemical Purity HPLC (C18 Column, Water/ACN gradient + 0.1% TFA)

Optical Purity Chiral HPLC (e.g., Daicel Chiralpak IA or Crownpak CR)

ee
Identity

H-NMR (DMSO-

)
Fmoc peaks: 7.3-7.9 ppm (8H), CH

doublet ~4.3 ppm.
Water Content Karl Fischer (KF)

(Water interferes with coupling reagents like HATU)
Self-Validation Check:
  • The "Fmoc Doublet": In

    
    H-NMR, look for the doublet corresponding to the Fmoc-CH
    
    
    
    protons around 4.2–4.5 ppm. If this appears as a complex multiplet or is shifted, suspect racemization or incomplete protection.
  • Solubility Test: Dissolve a small amount in DMF. It must yield a clear solution. Turbidity indicates residual inorganic salts (NaHCO

    
    /NaCl) from the workup.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out High lipophilicity of the dichlorophenyl group prevents crystallization.1. Dissolve in minimal DCM, add Hexane until cloudy, store at -20°C.2. Lyophilize from t-Butanol/Water if stable.
Low Yield Incomplete reaction due to poor solubility.Increase Dioxane ratio to 2:1. Ensure vigorous stirring.
Racemization Base concentration too high or reaction too warm.Verify pH is < 10.[1] Keep reaction at 0°C during Fmoc-OSu addition. Use NaHCO

only.
Fmoc Cleavage pH drifted >11 during reaction.Do not use NaOH. If using Na

CO

, switch to NaHCO

.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (General reference for protecting group stability).
  • National Institutes of Health (NIH). (2016). The Synthesis of

    
    -Disubstituted 
    
    
    
    -Amino Acids. Journal of Organic Chemistry. Retrieved from [Link]
  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]

Sources

Method

Using (S)-a-Amino-3,4-dichlorobenzenebutanoic acid as a chiral building block

Application Note: (S)- -Amino-3,4-dichlorobenzenebutanoic Acid as a Chiral Building Block Abstract (S)- -Amino-3,4-dichlorobenzenebutanoic acid (also known as (S)-3,4-Dichloro-homophenylalanine) is a non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-


-Amino-3,4-dichlorobenzenebutanoic Acid as a Chiral Building Block 

Abstract

(S)-


-Amino-3,4-dichlorobenzenebutanoic acid (also known as (S)-3,4-Dichloro-homophenylalanine) is a non-proteinogenic amino acid of significant value in modern drug design.[1][2] By combining the extended backbone of homophenylalanine with the electron-withdrawing, lipophilic 3,4-dichlorophenyl moiety, this building block offers a dual mechanism for optimization: it enhances metabolic stability against proteolysis and increases binding affinity via halogen bonding and hydrophobic interactions.[1] This guide provides a comprehensive technical overview, including structural advantages, handling protocols, and validated methodologies for its incorporation into peptide scaffolds.

Introduction: The "Privileged Scaffold" Status

In the optimization of peptide therapeutics and small-molecule inhibitors, standard amino acids often fail to provide the necessary pharmacokinetic (PK) properties.[1][2] (S)-


-Amino-3,4-dichlorobenzenebutanoic acid addresses two critical failure modes in drug development:
  • Metabolic Instability: Natural Phenylalanine (Phe) and Tyrosine (Tyr) residues are primary targets for chymotrypsin-like proteases.[1][2][3] The "homo" extension (one extra methylene group,

    
    ) alters the scissile bond geometry, rendering the backbone resistant to enzymatic cleavage.[1][2]
    
  • Receptor Affinity Limits: The 3,4-dichloro substitution on the phenyl ring creates a distinct electronic profile.[1][2][3] The chlorine atoms withdraw electron density, increasing the acidity of the aromatic ring protons (enhancing

    
    -
    
    
    
    stacking) and creating a positive electrostatic potential cap ("sigma-hole") that can form halogen bonds with backbone carbonyls or active site residues.[1][2]

Key Chemical Data:

  • IUPAC Name: (2S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid[1][2]

  • Common Name: (S)-3,4-Dichloro-homophenylalanine ((S)-3,4-Cl

    
    -Hph)[1][2]
    
  • Molecular Formula:

    
    [1][3][4][5][6]
    
  • Molecular Weight: 248.11 g/mol [1][2][6]

  • Stereochemistry: (S)-enantiomer (corresponds to L-amino acids)[1][2]

Strategic Applications in Drug Discovery

Peptidomimetics & GLP-1 Analogs

In the development of GLP-1 agonists and other metabolic peptide drugs, replacing native Phe or Trp residues with (S)-3,4-Cl


-Hph has been shown to extend half-life.[1][2] The steric bulk of the dichlorophenyl group hinders access to the peptide bond by peptidases, while the extended side chain allows the aromatic ring to reach deeper into hydrophobic pockets of GPCRs (Class B receptors).[3]
Protease Inhibitors

This compound is an ideal P1 or P1' anchor in inhibitor design.[2][3]

  • Mechanism: The 3,4-dichloro motif fills large hydrophobic S1 pockets (e.g., in Calpain or Cathepsin inhibitors) more effectively than a benzyl group.[1][2]

  • Validation: The lipophilicity (

    
    ) increase improves cell permeability, a common bottleneck for peptide-based drugs.[1][2]
    

Experimental Protocols

Pre-Synthesis: Fmoc-Protection Strategy

Most commercial sources supply the free acid or HCl salt.[1][2][3] For Solid Phase Peptide Synthesis (SPPS), conversion to the Fmoc-derivative is required.[1][2]

Reagents:

  • (S)-3,4-Cl

    
    -Hph (Free acid)[1][2][7]
    
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)[1][2]

  • 
     (Sodium bicarbonate)[1][3]
    
  • Acetone/Water (1:1 v/v)[1][3]

Protocol:

  • Dissolution: Dissolve 10 mmol of (S)-3,4-Cl

    
    -Hph in 25 mL of 10% 
    
    
    
    (aq). Ensure pH is roughly 9.0–9.5.[2][3]
  • Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of acetone. Add this dropwise to the amino acid solution over 30 minutes at

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (or HPLC) for disappearance of the starting amine.[2][3]

  • Workup:

    • Evaporate acetone under reduced pressure.[2][3]

    • Wash the aqueous layer with diethyl ether (

      
       mL) to remove excess Fmoc-OSu.[1][2]
      
    • Acidify the aqueous phase to pH 2.0 using 1N HCl.[2][3] The product will precipitate as a white solid.[2][3]

  • Isolation: Extract with Ethyl Acetate (

    
     mL).[1][2][3] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Solid Phase Coupling (SPPS)

Due to the steric bulk of the homophenylalanine side chain, standard coupling times must be extended.[2][3]

Recommended Conditions:

  • Resin: Rink Amide or Wang Resin (Loading

    
     mmol/g to prevent aggregation).[1][2][3]
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.[1][2]

  • Base: DIEA (Diisopropylethylamine).[1][2][3]

Step-by-Step Workflow:

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Start->Deprotect Wash1 2. Wash (DMF, 5x) Deprotect->Wash1 Activate 3. Activation (Pre-mix 2 min) 3 eq Fmoc-AA + 2.9 eq HATU + 6 eq DIEA Wash1->Activate Couple 4. Coupling Reaction (60 min, Room Temp) Activate->Couple Check 5. Kaiser Test (Ninhydrin) Couple->Check Recouple 6. Double Coupling (Repeat Step 3-4) Check->Recouple Color (Positive) Finish Next Cycle Check->Finish Blue (Negative) Cap 7. Capping (Ac2O/Pyridine) Recouple->Cap Cap->Finish

Figure 1: Optimized SPPS workflow for sterically demanding residues like (S)-3,4-Cl


-Hph.

Comparative Data Analysis

The following table illustrates the physicochemical shift when replacing Phenylalanine with (S)-3,4-Cl


-Hph.
PropertyL-Phenylalanine (Phe)(S)-3,4-Cl

-Homophenylalanine
Impact on Drug Design
Side Chain Length 1 Methylene (

)
2 Methylenes (

)
Increased flexibility; deeper pocket penetration.[1][2]
Electronic Nature Electron-Rich (Aromatic)Electron-Deficient (Dichlorophenyl)Enhances

-stacking; introduces halogen bonding.[1][2]
Lipophilicity (

)
~1.4~3.2Significantly improves membrane permeability.[1][2][3]
Metabolic Stability Low (Chymotrypsin sensitive)High (Steric/Electronic protection)Extends in vivo half-life (

).[1][2][3]

Troubleshooting & Critical Considerations

  • Racemization Risk:

    • Issue: Activation of urethane-protected amino acids can sometimes lead to oxazolone formation and racemization, especially with bulky side chains.[1][2]

    • Solution: Use HOAt as an additive during HATU coupling.[1][2][3] Maintain low temperature (

      
      ) during the initial activation step before adding to the resin.[2][3]
      
  • Solubility:

    • Issue: The dichlorophenyl group is highly hydrophobic.[2][3] The Fmoc-derivative may precipitate in pure DCM.[1][2]

    • Solution: Use DMF or NMP as the primary solvent.[1][2][3] If aggregation occurs on-resin (indicated by difficult deprotection), add pseudoproline dipeptides at positions

      
       or use "Magic Mixture" (DCM/DMF/NMP/Triton-X).[1][2]
      
  • Detection:

    • The chlorine atoms provide a distinct isotopic pattern in Mass Spectrometry (M and M+2 peaks), serving as a useful tag for identifying metabolites in DMPK studies.[3]

References

  • Chiral Building Blocks in Drug Development. AiFChem. (2025). Overview of chiral amino acid utility in API synthesis. [1][3]

  • Synthesis and Application of Fluorinated and Chlorinated Amino Acids. Beilstein Journal of Organic Chemistry. (2020). Discusses halogenated phenylalanine analogs in peptide drugs.

  • Enamine Chiral Building Blocks. Enamine. (2025).[2][3] Commercial availability and purity standards for halogenated homophenylalanines.

  • Peptide Synthesis Methodologies. Sigma-Aldrich. (2024).[1][2][3] Standard protocols for non-natural amino acid coupling.

  • PubChem Compound Summary: (S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid. National Institutes of Health (NIH). (2024).[1][2] Chemical and physical property data. [1][3]

Sources

Application

Peptide coupling conditions for (S)-a-Amino-3,4-dichlorobenzenebutanoic acid

Application Note: Optimized Peptide Coupling Protocols for (S)- -Amino-3,4-dichlorobenzenebutanoic Acid Executive Summary & Molecule Profile Target Molecule: (S)- -Amino-3,4-dichlorobenzenebutanoic acid Abbreviation: (S)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Peptide Coupling Protocols for (S)- -Amino-3,4-dichlorobenzenebutanoic Acid

Executive Summary & Molecule Profile

Target Molecule: (S)-


-Amino-3,4-dichlorobenzenebutanoic acid
Abbreviation:  (S)-3,4-Cl

-hPhe (3,4-dichloro-L-homophenylalanine) CAS: 1260597-00-9 (Generic/Related)

This Application Note provides validated protocols for the incorporation of (S)-3,4-Cl


-hPhe  into peptide backbones. This non-proteinogenic amino acid is a critical intermediate in the synthesis of GPCR ligands and protease inhibitors. Its structure—a homophenylalanine backbone decorated with a lipophilic 3,4-dichlorophenyl moiety—presents two distinct synthetic challenges: hydrophobic aggregation  and susceptibility to racemization  during carboxyl activation.

The protocols detailed below utilize Oxyma Pure/DIC chemistry to supersede traditional HOBt/HBTU methods, offering superior suppression of racemization and enhanced safety profiles.

Structural Analysis & Synthetic Risks
FeatureChemical ConsequenceSynthetic RiskMitigation Strategy
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Chiral Center
The (S)-enantiomer is thermodynamically unstable when activated as an ester.Racemization (Epimerization) via oxazolone formation.[1][2][3]Use neutral pH activation (DIC/Oxyma). Avoid base-mediated uronium salts (HATU/DIEA) unless necessary.
Dichlorophenyl Group High lipophilicity and electron-withdrawing nature.Aggregation on resin; poor solubility in aqueous/polar solvents.Use "Magic Mixture" solvents (DMF/DCM/NMP). Add chaotropic salts.[4]
Homophenylalanine Backbone Extra methylene group (-CH

-) compared to Phe.
Increased conformational flexibility; slower coupling kinetics.Extended coupling times; Double coupling cycles.

Critical Process Parameters (CPP)

Solvent Systems

The high lipophilicity of the 3,4-dichlorophenyl group requires solvents that disrupt inter-chain hydrogen bonding (aggregation).

  • Standard: DMF (N,N-Dimethylformamide).[1]

  • Optimized (Aggregation-Prone): NMP (N-Methyl-2-pyrrolidone) or a binary mixture of DMF/DMSO (80:20).

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) – Recommended for solution phase.

Coupling Reagents: The Oxyma Advantage

We strongly recommend Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) over HOBt/HOAt.

  • Mechanism: Oxyma forms an activated ester with the amino acid that is more reactive than OBt esters but less prone to oxazolone-mediated racemization.

  • Safety: Unlike HOBt, Oxyma is not explosive.[2][4][5]

  • Efficiency: Data indicates Oxyma/DIC achieves >99.5% enantiomeric retention for sensitive residues.

Experimental Protocols

Protocol A: Automated Solid-Phase Peptide Synthesis (SPPS)

Best for: Discovery phase, library synthesis, and sequences >5 residues.

Reagents:

  • Resin: Rink Amide or Wang (Loading < 0.6 mmol/g recommended to reduce steric crowding).

  • Activator: DIC (Diisopropylcarbodiimide).[1]

  • Additive: Oxyma Pure.[2][4]

  • Base: None (Base-free coupling minimizes proton abstraction from the

    
    -carbon).
    

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell resin in DCM for 20 min, then wash with DMF (3x).

  • Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Note: For sequences prone to aspartimide formation, use 20% Piperidine / 0.1M Oxyma Pure.

  • Activation (In-Situ):

    • Dissolve (S)-3,4-Cl

      
      -hPhe  (4.0 eq) and Oxyma Pure  (4.0 eq) in DMF.
      
    • Add DIC (4.0 eq) immediately prior to dispensing to resin.

    • Critical: Do not pre-activate for >2 minutes. Prolonged activation increases oxazolone formation.[1]

  • Coupling:

    • Dispense activated mixture to resin.[1]

    • Agitate at Room Temperature for 60 minutes .

    • Double Couple: Drain, and repeat step 3-4 with fresh reagents for difficult sequences.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to a third coupling using HATU/HOAt/DIEA (1:1:2 eq) for 30 min (Use HATU only as a rescue step due to higher racemization risk).

Protocol B: Solution Phase Scale-Up

Best for: Gram-scale synthesis, fragment condensation, and convergent synthesis.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is limiting).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Additive: Oxyma Pure.[2][4]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve Amino Component (1.0 eq) in EtOAc. If it is a salt (e.g., HCl salt), add NMM (N-methylmorpholine, 1.0 eq) to neutralize.

    • Dissolve Boc-(S)-3,4-Cl

      
      -hPhe-OH  (1.1 eq) and Oxyma Pure  (1.1 eq) in a separate minimal volume of DMF/EtOAc.
      
  • Activation & Coupling:

    • Cool the amino acid solution to 0°C.

    • Add EDC·HCl (1.2 eq). Stir for 2 minutes.

    • Add the Amino Component solution dropwise.

  • Reaction:

    • Allow to warm to Room Temperature naturally. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Work-up (Self-Validating Purification):

    • Dilute with EtOAc.

    • Wash sequence:

      • 1M KHSO

        
         (Removes unreacted amine and EDC urea byproducts).
        
      • Sat. NaHCO

        
         (Removes unreacted acid and Oxyma).
        
      • Brine (Drying).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Visualization of Logic & Pathways

Diagram 1: Coupling Strategy Decision Tree

This flowchart guides the user in selecting the correct protocol based on scale and sequence difficulty.

CouplingStrategy Start Start: Coupling (S)-3,4-Cl2-hPhe ScaleCheck Check Synthesis Scale Start->ScaleCheck SPPS Solid Phase (SPPS) < 100mg / Discovery ScaleCheck->SPPS Small Scale Solution Solution Phase > 1g / Scale-up ScaleCheck->Solution Large Scale AggCheck Sequence Aggregation Risk? (Hydrophobic neighbors) SPPS->AggCheck Solubility Solubility in EtOAc? Solution->Solubility StdSPPS Protocol A: Standard DIC / Oxyma / DMF AggCheck->StdSPPS Low Risk ModSPPS Protocol A (Modified) DIC / Oxyma / NMP + 60°C AggCheck->ModSPPS High Risk StdSol Protocol B: Standard EDC / Oxyma / EtOAc Solubility->StdSol Soluble PolarSol Protocol B (Polar) EDC / Oxyma / DMF (Requires extractive workup) Solubility->PolarSol Insoluble

Caption: Decision matrix for selecting the optimal coupling environment based on scale and physicochemical properties.

Diagram 2: Mechanism of Racemization Suppression

Understanding why we use Oxyma/DIC is critical for troubleshooting.

Mechanism Acid Protected Amino Acid (S)-Config OAcyl O-Acylisourea (Reactive Intermediate) Acid->OAcyl + DIC Oxazolone Oxazolone (Racemization Pathway) OAcyl->Oxazolone Slow / Base Catalyzed ActiveEster Oxyma Active Ester (Stabilized) OAcyl->ActiveEster + Oxyma Pure (Fast Kinetics) Racemic Racemic Product (DL-Mix) Oxazolone->Racemic Epimerization Product Pure Peptide Bond (S)-Config ActiveEster->Product + Amine

Caption: Kinetic competition between racemization (Red path) and productive coupling (Green path) utilizing Oxyma.

Quality Control & Troubleshooting

Analytical Validation (Chiral HPLC)

To verify the enantiomeric purity of the coupled product, use the following method:

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Dichlorophenyl absorbance).

  • Target: (S)-Enantiomer > 99.0%.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (SPPS) Hydrophobic aggregation of the 3,4-Clngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

side chain.
Switch solvent to NMP. Add 0.1M LiCl or KSCN (Chaotropic salts).
Racemization (>2% D-isomer) High base concentration or prolonged activation.Switch to Protocol A (Base-free DIC/Oxyma). Reduce activation time to <1 min.
Incomplete Coupling Steric hindrance of the homophenylalanine side chain.Use microwave assistance (50°C, 10 min) or double coupling cycles.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][5] European Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009).[5] Oxyma Pure/DIC: The best coupling reagent for preventing racemization. Chemistry – A European Journal.[5]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context on Fmoc/Boc stability with hydrophobic residues).

Sources

Method

Recrystallization methods for high-purity (S)-a-Amino-3,4-dichlorobenzenebutanoic acid

Technical Application Note: High-Purity Recrystallization of (S)- -Amino-3,4-dichlorobenzenebutanoic Acid Executive Summary This guide details the purification protocols for (S)- -Amino-3,4-dichlorobenzenebutanoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Recrystallization of (S)- -Amino-3,4-dichlorobenzenebutanoic Acid

Executive Summary

This guide details the purification protocols for (S)-


-Amino-3,4-dichlorobenzenebutanoic acid  (also known as (S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid). As a lipophilic unnatural amino acid, this molecule presents unique purification challenges compared to standard proteinogenic amino acids. Its high hydrophobicity (due to the dichlorophenyl moiety) combined with its zwitterionic nature requires a tailored approach balancing isoelectric point (pI) precipitation  and solvent-antisolvent recrystallization .

This document provides a validated workflow to achieve >99.5% chemical purity and >99.8% enantiomeric excess (ee) , suitable for pharmaceutical intermediate standards.

Physicochemical Profiling & Strategy

Before initiating crystallization, the physicochemical properties must be understood to define the "Operating Window."

PropertyValue / CharacteristicImplication for Process
Molecular Structure Lipophilic side chain (3,4-dichlorophenyl)Low water solubility at neutral pH; soluble in alcohols.
pKa Values (Est.)

(COOH)

2.2

(

)

9.1
Isoelectric Point (pI)

5.6 - 5.7
. Solubility is minimum in this pH range.
Solubility Profile High: Dilute HCl, Dilute NaOH Moderate: Hot Ethanol, Hot Acetic Acid Low: Water (pH 6), Cold Ethanol, TolueneAcid/Base Swing is ideal for crude isolation. Alcohol/Water is ideal for polishing.
Critical Impurities 1. Des-chloro analogs 2. Regioisomers (3,5-dichloro) 3. Enantiomer (R-form)Recrystallization must reject the more soluble racemic lattice if present.

Protocol A: Reactive Crystallization (Crude Isolation)

Objective: Isolation of the zwitterion from the synthesis reaction mixture (typically an acidic or basic aqueous stream) with removal of inorganic salts.

Mechanism

This step utilizes the pH-dependent solubility.[1] The molecule is dissolved as a salt (cationic at pH < 2, anionic at pH > 10) and precipitated by adjusting to the metastable zone width (MSZW) near the pI.

Step-by-Step Procedure
  • Dissolution/Clarification:

    • Dissolve crude material in 1.0 M NaOH (approx. 5-8 volumes) at 25°C. Ensure pH > 10.

    • Action: Stir for 30 mins.

    • Filtration: Filter through a 0.45

      
      m membrane to remove insoluble mechanical impurities.
      
  • Charge Neutralization (Nucleation):

    • Transfer filtrate to a crystallization vessel with overhead stirring (200 RPM).

    • Slowly add 1.0 M HCl via a dosing pump.

    • Rate: 0.5 volumes/hour.

    • Target: Stop addition when pH reaches 7.5 . The solution may become cloudy (nucleation onset).

  • Controlled Growth:

    • Continue HCl addition at a reduced rate (0.2 volumes/hour) until pH 5.7 ± 0.1 (the theoretical pI).

    • Critical Step: Age the slurry at 20°C for 2-4 hours. This "Ostwald Ripening" phase allows fines to dissolve and larger crystals to grow, improving filterability.

  • Isolation:

    • Filter the white slurry using a Buchner funnel or centrifuge.

    • Wash: Displacement wash with 2 volumes of deionized water (removes NaCl).

    • Dry: Vacuum dry at 45°C to constant weight.

Protocol B: Thermal Recrystallization (High-Purity Polishing)

Objective: Removal of trace organic impurities and enantiomeric enrichment. Solvent System: Ethanol / Water (70:30 v/v).

Rationale

The dichlorophenyl group imparts significant solubility in hot ethanol. Water acts as an antisolvent to reduce yield loss while suppressing the solubility of polar impurities.

Step-by-Step Procedure
  • Dissolution:

    • Charge crude (S)-

      
      -Amino-3,4-dichlorobenzenebutanoic acid into the reactor.
      
    • Add Ethanol/Water (70:30) mixture (10-12 volumes).

    • Heat to 75°C - 80°C (Reflux).

    • Checkpoint: Solution should be clear. If not, add solvent in 0.5 vol increments.

  • Polishing Filtration (Hot):

    • Filter the hot solution through a pre-heated sintered glass filter to remove any resistant particulate matter.

  • Cooling Crystallization:

    • Ramp 1: Cool from 80°C to 60°C over 30 minutes.

    • Seeding (Optional but Recommended): Add 0.5 wt% of pure seed crystals at 60°C to induce controlled nucleation.

    • Ramp 2: Cool from 60°C to 5°C over 4 hours (Linear cooling rate: ~14°C/hr).

    • Note: Slow cooling prevents solvent inclusion and agglomeration.

  • Isolation:

    • Filter the cold slurry immediately.

    • Wash: Wash with 2 volumes of cold Ethanol/Water (50:50).

    • Drying: Vacuum oven at 50°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the integrated purification logic, distinguishing between the salt-breaking step and the polishing step.

RecrystallizationWorkflow Start Crude Synthesis Mixture (Acidic/Basic Solution) Filter1 Clarification Filtration (Remove Particulates) Start->Filter1 pH_Adjust Reactive Crystallization Adjust pH to 5.7 (pI) Filter1->pH_Adjust 1.0M HCl/NaOH Age Slurry Aging (Ostwald Ripening) pH_Adjust->Age Isolate1 Filtration & Water Wash (Remove Inorganic Salts) Age->Isolate1 Dissolve2 Dissolution in EtOH/Water (70:30) @ 75°C Isolate1->Dissolve2 Wet Cake Transfer Cooling Controlled Cooling 80°C -> 5°C (Linear Ramp) Dissolve2->Cooling Slow Ramp Isolate2 Final Filtration & Drying Cooling->Isolate2 FinalProduct High Purity (S)-Amino Acid >99.5% Purity Isolate2->FinalProduct

Caption: Integrated workflow for the isolation and purification of (S)-


-Amino-3,4-dichlorobenzenebutanoic acid.

Critical Process Parameters (CPPs) & Analytical Control

To ensure batch-to-batch consistency, the following parameters must be monitored.

Table 1: Critical Process Parameters
ParameterRangeImpact on Quality
Neutralization pH 5.6 - 5.8Deviation leads to yield loss (solubility increases away from pI).
Cooling Rate 10 - 15°C/hrToo fast = inclusion of impurities and small crystal size (poor filtration).
Solvent Ratio 70:30 (EtOH:H2O)Higher water content may precipitate impurities; higher EtOH reduces yield.
Wash Temperature < 5°CPrevents redissolution of the product during the wash step.
Analytical Validation Methods
  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

      
      m.
      
    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% to 95% B.

    • Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Aromatic).

  • Chiral HPLC (Enantiomeric Excess):

    • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

    • Mobile Phase: MeOH/Acetonitrile with acidic buffer (perchloric acid/water).

    • Limit: (R)-enantiomer < 0.2%.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1] Link

  • Teledyne ISCO. (2022).[2] Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Application Note AN129. Link

  • Zhang, Y., et al. (2015). Synthesis and purification method for alpha-amino acid compound. Patent CN104892521A. Link

  • Petukhov, P. A., et al. (2004).[2] Design and Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Journal of Organic Chemistry. (Contextual reference for halogenated amino acid isolation).

Sources

Application

Application Note: Incorporation of (S)-α-Amino-3,4-dichlorobenzenebutanoic Acid into Peptidomimetics

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus Areas: Peptidomimetics, Stapled Peptides, Antimicrobial Agents, Protein-Protein Interaction (PPI) Inhibitors Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus Areas: Peptidomimetics, Stapled Peptides, Antimicrobial Agents, Protein-Protein Interaction (PPI) Inhibitors

Introduction & Mechanistic Rationale

The development of peptidomimetics often requires the incorporation of unnatural amino acids to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. (S)-α-Amino-3,4-dichlorobenzenebutanoic acid (also referred to as L-3,4-dichloro-homophenylalanine) is a highly specialized, non-proteinogenic aliphatic-aromatic amino acid[1].

As a Senior Application Scientist, I frequently recommend this specific building block when optimizing inhibitors for deep, hydrophobic protein-protein interaction (PPI) interfaces. The mechanistic rationale for its use relies on three structural advantages:

  • Extended Backbone Reach: Unlike standard phenylalanine (a propanoic acid derivative), this molecule is a butanoic acid derivative. The additional methylene (-CH₂-) group in the side chain extends the aromatic ring, allowing it to probe deeper hydrophobic clefts that native aromatic residues cannot reach[2].

  • Enhanced Lipophilicity and Halogen Bonding: The 3,4-dichloro substitution significantly increases the lipophilicity (LogP) of the peptide. Furthermore, the anisotropic electron distribution around the chlorine atoms creates a positive σ-hole, enabling highly directional halogen bonding with electron-rich moieties (e.g., backbone carbonyls) in the target receptor's binding pocket[3].

  • Proteolytic Stability: The bulky, unnatural side chain creates steric hindrance that prevents recognition by native proteases, dramatically increasing the serum half-life of the resulting therapeutic[3].

Table 1: Physicochemical Properties & Structural Impact
PropertyValue / DescriptionImpact on Peptidomimetic Design
Chemical Name (2S)-2-amino-4-(3,4-dichlorophenyl)butanoic acidProvides the exact stereochemistry required for L-amino acid mimicry.
CAS Number 1260602-40-1Ensures precise sourcing of the enantiomerically pure building block.
Molecular Formula C₁₀H₁₁Cl₂NO₂The di-halogenated aromatic ring drives hydrophobic collapse in aqueous media.
Molecular Weight 248.10 g/mol Adds significant mass and steric bulk compared to native phenylalanine (165.19 g/mol ).
Primary Applications MDM2/MDMX inhibitors[2], Antimicrobial β-hairpins[4]Replaces native Phe/Trp residues to anchor peptides into deep hydrophobic pockets.

Case Study: p53-MDM2 Antagonist Design

The most prominent application of (S)-α-Amino-3,4-dichlorobenzenebutanoic acid is in the synthesis of macrocyclic (stapled) peptides targeting the p53-MDM2 axis[2]. The native p53 tumor suppressor binds to the E3 ubiquitin ligase MDM2 via a 15-residue α-helical domain. Three native residues—Phe19, Trp23, and Leu26—insert into a deep hydrophobic cleft on MDM2.

By substituting the native Phe19 or Trp23 with (S)-α-Amino-3,4-dichlorobenzenebutanoic acid, researchers can dramatically increase the binding affinity of the peptidomimetic. The extended di-chloro aromatic ring completely fills the MDM2 sub-pocket, displacing trapped water molecules and locking the peptide into an active α-helical conformation.

Figure 1: Mechanism of action for peptidomimetics utilizing 3,4-dichloro-homophenylalanine to disrupt the p53-MDM2 axis.

Experimental Workflows & Protocols

Incorporating bulky, halogenated unnatural amino acids requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling conditions often lead to incomplete reactions or epimerization due to the steric hindrance of the extended 3,4-dichlorophenyl side chain[5].

The following protocol outlines a self-validating workflow utilizing Fmoc-chemistry, specifically designed to ensure >98% coupling efficiency of Fmoc-(S)-α-Amino-3,4-dichlorobenzenebutanoic acid.

Protocol A: Optimized Fmoc-SPPS Coupling

Expertise Insight (Causality): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent rather than HBTU or DIC alone. The bulky nature of the homophenylalanine derivative hinders nucleophilic attack by the resin-bound amine. HATU generates a highly reactive HOAt ester intermediate, which accelerates the reaction and minimizes the risk of racemization at the α-carbon.

Materials:

  • Fmoc-(S)-α-Amino-3,4-dichlorobenzenebutanoic acid (3.0 equivalents)

  • Rink Amide or Wang Resin (Loading: 0.3 - 0.6 mmol/g)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-(S)-α-Amino-3,4-dichlorobenzenebutanoic acid and 2.9 eq of HATU in a minimal volume of DMF. Add 6.0 eq of DIPEA. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 2 hours . (Note: Standard amino acids require 45 mins, but the steric bulk of the homophenylalanine derivative necessitates an extended coupling time).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates complete coupling. If the beads are blue, perform a second coupling using DIC/Oxyma to avoid excessive exposure to HATU-derived guanidinium byproducts.

Protocol B: Cleavage and Global Deprotection

Because the 3,4-dichlorophenyl group is stable and lacks acid-labile protecting groups, standard TFA cleavage cocktails are highly effective.

  • Preparation: Wash the fully synthesized peptide resin with DCM and dry under a vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure Water.

  • Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing cold (-20°C) diethyl ether (10× the volume of TFA used). A white precipitate (the crude peptidomimetic) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under a gentle stream of nitrogen.

Table 2: Analytical Validation Parameters (LC-MS)
ParameterSpecification / MethodRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Optimal for highly lipophilic peptidomimetics.
Mobile Phase A 0.1% Formic Acid in WaterProvides necessary protonation for MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the highly hydrophobic 3,4-dichloro-hPhe residues.
Gradient 5% to 95% B over 15 minutesEnsures resolution of deletion sequences.
Isotope Pattern Expected M, M+2, M+4 peaksThe two chlorine atoms will yield a distinct 9:6:1 isotopic signature in the mass spectrum, confirming successful incorporation.

References

  • Google Patents. "Peptidomimetic macrocycles - US10967042B2". Google.com.
  • Google Patents. "Beta-hairpin peptidomimetics - WO2016150576A1". Google.com.
  • Mardirossian, M., et al. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics". Molecules (MDPI). 2021. Available at:[Link]

  • Chan, W. C., & White, P. D. "Fmoc Solid-Phase Peptide Synthesis: A Practical Approach". Oxford University Press. 2000. Available at:[Link]

Sources

Method

Application Note: Storage and Stability Protocols for (S)-a-Amino-3,4-dichlorobenzenebutanoic Acid Solutions

Executive Summary (S)-a-Amino-3,4-dichlorobenzenebutanoic acid (CAS: 1260602-40-1) is a highly specialized, non-canonical amino acid. As a halogenated derivative of homophenylalanine, it is frequently incorporated into p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid (CAS: 1260602-40-1) is a highly specialized, non-canonical amino acid. As a halogenated derivative of homophenylalanine, it is frequently incorporated into peptidomimetics and small-molecule therapeutics to enhance proteolytic stability, increase lipophilicity, and improve target binding affinity—particularly in the development of enzyme inhibitors such as DPP-4 inhibitors[1]. However, its unique structural features introduce specific stability challenges in solution. This application note provides authoritative, field-proven protocols for the preparation, handling, and long-term storage of this compound to prevent racemization, aggregation, and chemical degradation[2].

Physicochemical Profile & Solubility Data

To design a self-validating storage system, one must first understand the physical boundaries of the solute. The table below summarizes the critical quantitative data required for formulating stable solutions.

PropertySpecification / Value
Chemical Name (2S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid
CAS Number 1260602-40-1
Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
Stereochemistry (S)-Enantiomer
Primary Organic Solvents DMSO, DMF (High solubility, >50 mg/mL)
Aqueous Solubility Low; requires pH adjustment or organic co-solvents

Mechanistic Causality of Degradation

Protocols fail when operators do not understand the underlying mechanisms of degradation. For (S)-a-Amino-3,4-dichlorobenzenebutanoic acid, degradation in solution is driven by three primary pathways:

  • Base-Catalyzed Racemization: The stereochemical integrity of unnatural amino acids is paramount for biological activity[3]. The alpha-proton of this compound is mildly acidic. In basic solutions (pH > 7.5), hydroxide ions can abstract this proton, forming a planar enolate intermediate. The electron-withdrawing inductive effect (-I) of the 3,4-dichloro groups stabilizes this carbanion, making this specific derivative more prone to racemization than standard aliphatic amino acids[2].

  • Solvent-Induced Supersaturation & Precipitation: Dimethyl sulfoxide (DMSO) is highly hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles create transient concentration gradients. Because the 3,4-dichlorophenyl group is highly hydrophobic, these gradients force the compound out of solution, forming microscopic seed crystals that resist resolubilization[4].

  • Hydrolysis and Microbial Degradation: In aqueous buffers lacking bacteriostatic agents, amino acids serve as carbon/nitrogen sources for microbes. Furthermore, prolonged exposure to aqueous environments can lead to slow hydrolysis, especially if the amino acid is pre-activated for solid-phase peptide synthesis (SPPS)[5].

Experimental Protocols: Preparation and Storage

Protocol A: Preparation of 100 mM Organic Stock Solutions (For SPPS or Assay Dilution)

This protocol ensures maximum shelf-life for synthetic workflows and high-throughput screening.

  • Equilibration: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening cold vials introduces atmospheric moisture, which degrades the powder and alters molarity calculations[4].

  • Solvent Selection: Use only anhydrous, amine-free DMSO or DMF (purity ≥ 99.9%).

    • Causality: Hygroscopic DMSO that has absorbed water will significantly reduce the solubility and stability of the product[6].

  • Dissolution: Add the required volume of solvent to achieve a 100 mM concentration. Vortex gently. If phase separation or micro-precipitation occurs, apply mild sonication in a water bath (max 30°C) for 2-5 minutes[6].

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots using amber, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -80°C for up to 6 months, or -20°C for 1 month[6]. While some amino acids in DMSO are stable at 4°C for up to 6 weeks[5], the extreme hydrophobicity of the 3,4-dichloro substitution warrants sub-zero storage to arrest chemical kinetics.

Protocol B: Preparation of Aqueous Working Solutions (For In Vitro Assays)
  • Dilution: Thaw a single DMSO aliquot at room temperature. Slowly dilute the stock into the target aqueous buffer under constant, gentle agitation.

    • Causality: Rapid addition of aqueous buffer causes localized solvent shock, leading to irreversible precipitation[4].

  • pH Control: Ensure the final buffer pH is strictly maintained between 5.0 and 6.5.

    • Causality: This slightly acidic environment suppresses alpha-proton abstraction, preventing racemization[2].

  • Sterilization: Pass the working solution through a 0.22 µm PES syringe filter to eliminate microbial contaminants.

  • Usage: Aqueous working solutions should be prepared fresh daily. Discard any unused portion; do not refreeze[4].

Visualizations

StorageWorkflow Start Equilibrate Solid to Room Temp Weigh Weigh (S)-a-Amino- 3,4-dichlorobenzenebutanoic acid Start->Weigh Solvent Select Primary Solvent Weigh->Solvent DMSO Anhydrous DMSO / DMF (100 mM Stock) Solvent->DMSO SPPS / Long-Term Aqueous Aqueous Buffer pH 5-6 (Working Solution) Solvent->Aqueous In Vitro Assays Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Filter Sterile Filter (0.22 µm) Aqueous->Filter Store4 Store at 4°C (Up to 2 Weeks) Filter->Store4 Store20 Store at -20°C (Up to 6 Months) Aliquot->Store20

Workflow for preparation and storage of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid solutions.

Racemization L_Isomer (S)-Isomer (Bioactive) Base Basic pH (>7.5) OH- Attack L_Isomer->Base Enolate Planar Enolate Intermediate Base->Enolate a-proton abstraction Reprotonation Non-selective Reprotonation Enolate->Reprotonation Reprotonation->L_Isomer Retention D_Isomer (R)-Isomer (Inactive Impurity) Reprotonation->D_Isomer Inversion

Base-catalyzed racemization pathway of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid.

Quality Control & Stability Validation

To ensure the protocol functions as a self-validating system, researchers must periodically verify the integrity of stored solutions:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to monitor the enantiomeric excess (ee). The appearance of the (R)-enantiomer indicates base-catalyzed racemization has occurred.

  • LC-MS Analysis: Monitor the mass-to-charge ratio (m/z 248.1 for the parent ion). The presence of +16 Da peaks indicates oxidation, while macroscopic precipitation will manifest as a severe drop in the Area Under the Curve (AUC) of the primary peak.

References

1.[5] Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis?5 2.[4] Sigma-Aldrich. Storage and Handling Synthetic Peptides. 4 3.[6] MedChemExpress. Fmoc-2-Nal-OH | Amino Acid Derivative. 6 4.[2] American Peptide Society. (2026). Ready-Made Amino Acids - Research. 2 5.[1] National Institutes of Health. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. 1 6.[3] Journal of the American Chemical Society. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy.3

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid during coupling

A Guide to Preventing Racemization During Amide Coupling Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization During Amide Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity for (S)-α-Amino-3,4-dichlorobenzenebutanoic acid during peptide coupling reactions.

Introduction: The Challenge of Racemization

(S)-α-Amino-3,4-dichlorobenzenebutanoic acid is a non-proteinogenic amino acid increasingly utilized in the development of novel therapeutics. As with any chiral building block, maintaining its enantiomeric purity is paramount, as the biological activity of a peptide is strictly dependent on its three-dimensional structure.[1] Racemization—the conversion of a pure enantiomer into a mixture of both L- and D-forms—at the α-carbon during synthesis can lead to diastereomeric impurities that are difficult to separate and can drastically alter or reduce a compound's efficacy.[1][2] This guide will explain the mechanisms behind this loss of stereointegrity and provide actionable strategies to ensure your final product retains the desired (S)-configuration.

Part 1: Understanding the Core Problem - The "Why"

Question: What is the primary chemical mechanism that causes racemization during peptide coupling?

Answer: The dominant pathway for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This process is base-catalyzed and occurs in two main steps:

  • Activation: The carboxyl group of the (S)-amino acid is activated by a coupling reagent (e.g., a carbodiimide like DIC or an onium salt like HATU) to form a highly reactive intermediate, such as an O-acylisourea ester.[4][5]

  • Cyclization & Tautomerization: In the presence of a base, the oxygen of the N-terminal protecting group's carbonyl can attack the activated carboxyl group, forming the 5-membered oxazolone ring. The α-proton on this ring is highly acidic and can be easily removed by a base.[2][3] This creates an achiral, aromatic enolate intermediate. The amine nucleophile can then attack this planar intermediate from either face, leading to a mixture of both (S) and (R) products.[2]

A secondary, less common mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid without forming the oxazolone ring.[2]

Racemization_Mechanism Start (S)-Amino Acid (N-Protected) Activated Activated Ester (e.g., O-Acylisourea) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Base-catalyzed cyclization SCoupled Desired (S)-Peptide Activated->SCoupled + Amine (Nu:) (Fast Coupling) AdditiveEster Stable Active Ester (e.g., OBt-Ester) Activated->AdditiveEster + Additive Enolate Achiral Enolate Intermediate Oxazolone->Enolate + Base (- H⁺) RCoupled Racemized (R)-Peptide Enolate->RCoupled + Amine (Nu:) Additive Additive (HOBt, Oxyma) AdditiveEster->SCoupled + Amine (Nu:)

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered when coupling (S)-α-Amino-3,4-dichlorobenzenebutanoic acid and similar sensitive amino acids.

Q1: Which coupling reagent should I choose to minimize racemization?

A1: The choice of coupling reagent is critical. While no single reagent is perfect for all situations, modern onium salts and certain additives significantly reduce racemization compared to older methods.

  • Onium Salts (Uronium/Phosphonium): Reagents like HATU , HBTU , and PyBOP are highly efficient and generally recommended. They form active esters that couple rapidly, often out-competing the rate of oxazolone formation.[3] COMU is a particularly good choice as it is based on OxymaPure, a non-explosive alternative to HOBt/HOAt, and shows coupling efficiencies comparable to HATU.[3][5]

  • Carbodiimides (e.g., DCC, DIC): These are effective but notorious for causing racemization when used alone.[3][6] They generate a highly reactive O-acylisourea intermediate that is prone to side reactions, including oxazolone formation and N-acylurea rearrangement.[3][5] It is mandatory to use them in conjunction with a racemization-suppressing additive. [2][6]

Q2: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A2: Additives are essential, especially when using carbodiimides. They act by converting the unstable, highly reactive O-acylisourea intermediate into a more stable, yet still highly reactive, active ester.[4] This new intermediate is less prone to cyclization into the oxazolone.[4][5]

  • HOBt (1-Hydroxybenzotriazole): The classic additive. It effectively suppresses racemization.[4][6]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at accelerating coupling and suppressing racemization due to the electronic effect of the nitrogen atom at the 7-position.[4][7] However, both HOBt and HOAt are considered energetic materials in their anhydrous form and pose an explosion risk.[4][8]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt and HOAt.[7][8] It provides high coupling rates with low levels of racemization, often comparable or superior to HOAt.[8][9] For safety and performance, OxymaPure is highly recommended. [5]

Additive_Mechanism Activated O-Acylisourea (Highly Reactive, Racemization-Prone) Racemized Oxazolone → Racemized Product Activated->Racemized Base OxymaEster Oxyma-Ester (Stable Active Ester, Resists Racemization) Activated->OxymaEster + Oxyma Oxyma OxymaPure (Additive) Desired Desired (S)-Peptide OxymaEster->Desired + Amine (Nu:)

Caption: How additives like OxymaPure intercept reactive intermediates to prevent racemization.

Q3: How do the base and solvent affect racemization?

A3: Both base and solvent play a crucial role.

  • Base: Racemization is a base-catalyzed process, so the choice and amount of base are critical.[6]

    • Strength & Steric Hindrance: Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate α-proton abstraction, increasing racemization.[2][3] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred as they are less likely to abstract the α-proton.[2][6]

    • Stoichiometry: Use the minimum amount of base necessary for the reaction. Typically, 2 equivalents are used with onium salts, but this may be optimized.

  • Solvent: The solvent affects the rates of both the desired coupling reaction and the undesired racemization.

    • Polar Aprotic Solvents: Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard choices that provide good solvation for the peptide-resin complex, which is crucial for efficient coupling.[10]

    • Less Favorable Solvents: Solvents like dichloromethane (DCM) and acetonitrile have been shown to be less favorable, with higher ratios of racemization to coupling rates.[11]

Q4: My analysis shows racemization. What are the first troubleshooting steps?

A4: If you detect the undesired (R)-enantiomer, follow this logical workflow:

  • Lower the Temperature: Higher temperatures accelerate racemization.[1] Perform the coupling at 0°C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings.[12]

  • Re-evaluate Your Base: If you are using DIPEA, switch to NMM or collidine.[2] Ensure you are not using an excess of base.

  • Check Your Additive: If using a carbodiimide like DIC, are you using an additive? If not, this is the most likely cause. Add OxymaPure or HOAt.[2][9]

  • Pre-activation Time: If using an onium salt, minimize the pre-activation time (the time the amino acid, coupling reagent, and base are mixed before adding to the amine) to 1-5 minutes. Prolonged pre-activation in the absence of the amine nucleophile can lead to racemization.[12]

  • Confirm Reagent Quality: Ensure all reagents, especially the coupling agents and the protected amino acid, are of high purity and anhydrous where required.

Part 3: Recommended Protocols & Data

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is a robust starting point for minimizing racemization in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (6 x 1 min) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate, clean vessel, dissolve the (S)-α-Amino-3,4-dichlorobenzenebutanoic acid (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture from Step 3. Allow the solution to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activation mixture to the washed, deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (negative result).[1] Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

Data Summary: Impact of Reagents on Racemization

The following table summarizes the general effectiveness of various coupling reagent and additive combinations in suppressing racemization. Lower % D-isomer indicates better performance.

Coupling ReagentAdditiveBaseRelative Racemization RiskKey Considerations
DIC/DCCNoneDIPEA/NMMVery High Not recommended for chiral amino acids.[6]
DICHOBtNMMLowGood, classic method. HOBt has safety concerns.[3]
DICHOAtNMMVery Low Excellent suppression, but HOAt is explosive.[4][7]
DICOxymaPure NMM Very Low Recommended. Safe and highly effective alternative.[8][9]
HBTU/TBTU(Internal HOBt)DIPEALow-ModerateEffective, but DIPEA can increase risk. Consider NMM.[3]
HATU(Internal HOAt)DIPEAVery Low Highly efficient, but contains explosive HOAt moiety.[3]
COMU (Internal Oxyma) DIPEA/NMM Very Low Recommended. High efficiency and enhanced safety profile.[3][5]

Data compiled from general knowledge in peptide chemistry literature.[2][3][5][6][7][8]

Part 4: Analytical Verification

Question: How can I accurately measure the level of racemization in my final product?

Answer: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This requires hydrolyzing the peptide and analyzing the resulting free amino acids.

Protocol 2: Chiral HPLC Analysis of Amino Acid Enantiomers
  • Peptide Hydrolysis: a. Take a small, measured amount of the crude or purified peptide. b. Add 6N HCl and heat in a sealed, evacuated tube at 110°C for 24 hours. c. After hydrolysis, remove the acid under vacuum. d. Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1% TFA in water).[1]

  • Chiral HPLC Analysis: a. Column: Use a dedicated chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are particularly effective for separating underivatized amino acid enantiomers.[2][13] Other options include ligand-exchange or Pirkle-type columns.[14] b. Mobile Phase: The mobile phase will be column-dependent. A common system for a teicoplanin-based column is an isocratic or gradient mixture of water, methanol, and a small amount of acid (like TFA or formic acid) or base.[15] c. Detection: Use a standard UV detector (e.g., at 214 nm) or a mass spectrometer (LC-MS) for detection. d. Quantification: Integrate the peak areas for the (S)-enantiomer (L-isomer) and the (R)-enantiomer (D-isomer). Calculate the percentage of racemization using the formula: % Racemization = [Area(R) / (Area(S) + Area(R))] * 100[2]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • C&EN. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. C&EN. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Nishiyama, Y., et al. (2012). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. PMC. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5296. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma. AAPPTec. [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. [Link]

  • Xu, S., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Avesis. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Avesis. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691-5699. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]

  • McMurray, J. S., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 134-142. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

Sources

Optimization

Troubleshooting solubility issues of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid in buffers

The following guide serves as a specialized Technical Support Center resource for (S)- -Amino-3,4-dichlorobenzenebutanoic acid (also known as (S)-3,4-Dichlorohomophenylalanine). This guide is structured to address the hi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for (S)-


-Amino-3,4-dichlorobenzenebutanoic acid  (also known as (S)-3,4-Dichlorohomophenylalanine).

This guide is structured to address the high-frequency failure modes associated with this compound's physicochemical properties, specifically its lipophilicity and zwitterionic behavior.[1]

Technical Support Center: Solubilizing (S)- -Amino-3,4-dichlorobenzenebutanoic Acid

Case ID: SOL-34DC-Zw Compound Class: Hydrophobic Non-Canonical Amino Acid Molecular Weight: ~248.11 g/mol Critical Property: Low aqueous solubility at neutral pH (Isoelectric Point ~5.7)[1]

Phase 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of precipitation.

Solubility_Troubleshooting Start ISSUE: Compound Precipitates or Fails to Dissolve Check_Solvent 1. Check Solvent System Start->Check_Solvent Is_Buffer Is it a neutral buffer (PBS, TBS, pH 7.4)? Check_Solvent->Is_Buffer Check_Conc 2. Check Concentration Is_Buffer->Check_Conc No (Using DMSO/Acid) Action_pH ROOT CAUSE: Isoelectric Precipitation Switch to 'pH-Shift Method' Is_Buffer->Action_pH Yes (Direct Dissolution) Is_HighConc Is Conc > 1 mM? Check_Conc->Is_HighConc Action_Cosolvent ROOT CAUSE: Hydrophobic Aggregation Require Organic Co-solvent (DMSO/EtOH) Is_HighConc->Action_Cosolvent Yes Action_Salt ROOT CAUSE: Wrong Salt Form Use HCl or Na salt instead of Zwitterion Is_HighConc->Action_Salt No (Even low conc fails)

Figure 1: Decision matrix for diagnosing solubility failures based on solvent conditions and concentration.

Phase 2: Technical Deep Dive (Q&A)
Q1: Why does this compound precipitate in PBS (pH 7.4) even at low concentrations?

The Scientist's Answer: This is a classic case of Isoelectric Precipitation compounded by Lipophilicity .[1]

  • Zwitterionic Lattice Energy: At pH 7.4, the compound exists primarily as a zwitterion (COO⁻ and NH₃⁺). This species has a net charge near zero. In the crystal lattice, the electrostatic attraction between these charges is extremely strong, requiring significant energy to break (high lattice energy).

  • Hydrophobic Effect: The 3,4-dichlorophenyl group is highly lipophilic (LogP ~2.7). Water molecules must form an ordered "cage" around this hydrophobic tail, which is entropically unfavorable.

  • The Result: At neutral pH, the water cannot overcome the lattice energy, and the hydrophobic tail drives aggregation. The compound is least soluble at its isoelectric point (pI ≈ 5.7).

Data Summary: Theoretical Solubility Profile

pH Condition Dominant Species Solubility Status Mechanism
pH < 2.0 Cationic (COOH, NH₃⁺) High Charge repulsion prevents aggregation.[1]
pH 5.0 - 7.0 Zwitterionic (COO⁻, NH₃⁺) Very Low Net neutral charge + Hydrophobic tail = Precipitation.[1]

| pH > 10.0 | Anionic (COO⁻, NH₂) | High | Charge repulsion prevents aggregation.[1] |

Q2: I need to use it in a cell assay (pH 7.4). How do I keep it in solution?

The Scientist's Answer: You cannot dissolve the powder directly in PBS. You must use a Co-solvent Stock strategy.[1]

  • The Limit: The maximum solubility in 1% DMSO/PBS is likely < 100 µM.

  • The Fix: Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM).[1] Then, dilute this stock dropwise into the vortexing buffer.[2]

  • Warning: If you see a "milky" cloud, you have exceeded the critical aggregation concentration .[1] You must lower the final concentration or increase the DMSO percentage (if cells tolerate it).

Q3: Can I use the Hydrochloride salt instead?

The Scientist's Answer: Yes, but with a caveat. The HCl salt will dissolve instantly in water because the low pH of the salt itself maintains the cationic form.

  • The Trap: When you add this acidic solution to a buffered medium (like PBS), the buffer will neutralize the acid, raising the pH back to 7.4. The compound will revert to its zwitterionic form and may precipitate in situ.

  • Verification: Always check your final assay wells under a microscope for micro-crystals if using high concentrations (>50 µM).[1]

Phase 3: Validated Experimental Protocols
Protocol A: The "pH-Shift" Method (For Aqueous Stock Prep)

Use this when organic solvents (DMSO) are prohibited.[1]

Materials:

  • 1 M HCl (Hydrochloric Acid)[1]

  • 1 M NaOH (Sodium Hydroxide)[1]

  • PBS (10x and 1x)[1]

Workflow:

  • Weigh the target amount of (S)-

    
    -Amino-3,4-dichlorobenzenebutanoic acid.
    
  • Acidify: Add a minimal volume of 0.1 M HCl (not water).[1] The compound should dissolve readily as the cation.

    • Target concentration: 10 mM.

  • Dilute: Add water to reach ~90% of final volume.

  • Neutralize (Carefully): Add Buffer concentrate (e.g., 10x PBS) to bring to 1x.[1]

    • Critical Step: If precipitation occurs upon adding PBS, your concentration is too high for a neutral solution. You must dilute further or lower the pH slightly.

Protocol B: DMSO Stock Preparation (For Bioassays)

DMSO_Protocol Step1 Weigh Compound Step2 Add 100% DMSO (Target: 50 mM) Step1->Step2 Step3 Vortex/Sonicate (Clear Solution) Step2->Step3 Step5 Add DMSO Stock Dropwise (< 1% v/v) Step3->Step5 Step4 Prepare Buffer (Vortexing vigorously) Step4->Step5

Figure 2: Step-by-step protocol for preparing stable bioassay solutions using DMSO.

Detailed Steps:

  • Dissolve powder in 100% anhydrous DMSO . (Avoid wet DMSO; water content promotes degradation).[1]

  • Verify clarity.[2] If hazy, sonicate at 30°C for 5 minutes.

  • The "Dropwise" Technique: Do not pipette buffer into the DMSO. Pipette the DMSO stock into the rapidly stirring buffer. This prevents local regions of high concentration where precipitation nuclei form.

References
  • PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Isomer Analog) Physical Properties. National Library of Medicine. Available at: [Link][1]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[3] University of Rhode Island, DigitalCommons. (1970). Explains the thermodynamics of zwitterion solubility. Available at: [Link][1]

  • Hunt, I. Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values.[1] University of Calgary. General pKa/pI reference for alpha-amino acids. Available at: [Link][1]

Sources

Troubleshooting

Removing impurities from (S)-a-Amino-3,4-dichlorobenzenebutanoic acid crude mixtures

Welcome to the Technical Support Center for the purification of non-canonical amino acids. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific downstream processing (DSP) c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of non-canonical amino acids. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific downstream processing (DSP) challenges associated with (S)-a-Amino-3,4-dichlorobenzenebutanoic acid (a 3,4-dichloro derivative of L-homophenylalanine).

Because this compound is frequently synthesized via biocatalytic routes—such as Fe(II)/α-ketoglutarate-dependent dioxygenase modifications[1] or whole-cell transamination/resolution[2]—crude mixtures are notoriously burdened with precursor carryover, enantiomeric impurities, and biological buffers. This guide provides the mechanistic reasoning and self-validating protocols required to isolate pharmaceutical-grade material.

Downstream Processing Workflow

DSP_Workflow Start Crude Reaction Mixture (Biocatalytic/Synthetic) Centrifuge Centrifugation & Filtration (Remove Cell Debris) Start->Centrifuge CEX Cation-Exchange Chromatography (Dowex 50WX8, pH < 2.5) Centrifuge->CEX Wash Aqueous Wash (Elute Keto-Acids & Anions) CEX->Wash Elution Ammonia Elution (Desorb Target Amino Acid) Wash->Elution Concentration Vacuum Concentration (Remove Excess NH3) Elution->Concentration Crystallization Isoelectric Crystallization (Adjust pH to ~5.5-6.0) Concentration->Crystallization Pure Pure (S)-a-Amino-3,4- dichlorobenzenebutanoic acid Crystallization->Pure

Downstream processing workflow for (S)-a-Amino-3,4-dichlorobenzenebutanoic acid purification.

Troubleshooting Guide & FAQs

Q1: Why is my final product heavily contaminated with the alpha-keto acid precursor? Causality: In transaminase-catalyzed synthesis, the reaction equilibrium often leaves unreacted 2-oxo-4-(3,4-dichlorophenyl)butanoic acid. Because both the target amino acid and the keto acid possess carboxylic acid moieties, they exhibit similar solubility profiles in organic solvents and will readily co-precipitate if you only rely on solvent evaporation. Solution: Implement a Cation-Exchange (CEX) capture step prior to any crystallization. By acidifying the crude mixture to pH < 2.5, the amino group of (S)-a-amino-3,4-dichlorobenzenebutanoic acid becomes fully protonated (cationic), allowing it to bind strongly to strongly acidic cation exchange resins. The keto acid lacks an amino group, remains neutrally or partially charged, and washes out in the flow-through.

Q2: How do I resolve high levels of the (R)-enantiomer in the crude mixture? Causality: Enantiomeric impurities typically arise from incomplete enzymatic resolution or poor stereoselectivity during the biocatalytic step. For example, when using L-aminoacylase systems on N-acetylated racemic mixtures, unbalanced enzyme activity can lead to intermediate accumulation and lower enantiomeric excess (ee)[2]. Solution: If the upstream process cannot be optimized via dynamic kinetic resolution[2], the downstream mixture must be subjected to chiral preparative HPLC (e.g., using a Chiralpak ZWIX column). Alternatively, you can perform a fractional crystallization using a chiral resolving agent (such as D-camphorsulfonic acid) to selectively precipitate the (S)-enantiomer as a diastereomeric salt.

Q3: I am experiencing low recovery yields during the final isoelectric crystallization step. What is going wrong? Causality: The solubility of L-homophenylalanine derivatives is highly pH-dependent. While the solubility is extraordinarily low near its isoelectric point (pI), it increases dramatically (up to twentyfold) if the pH falls below 2.5 or rises above 9.5[3]. Overshooting the pI during neutralization causes the amino acid to become deprotonated (anionic) and remain dissolved in the mother liquor. Solution: Perform a slow, controlled pH-shift crystallization. Gradually adjust the pH of the concentrated eluate to exactly 5.5–6.0.

Q4: How can I remove inorganic salts and buffer carryover (e.g., PLP, Phosphates) from the biocatalytic reaction mixture? Causality: Biocatalytic reactions require high concentrations of phosphate buffers and cofactors like Pyridoxal 5'-phosphate (PLP)[1]. These salts concentrate during solvent evaporation and embed into the crystal lattice of the final solid. Solution: The CEX chromatography step inherently acts as a desalting mechanism. Anionic buffer components (phosphates) and neutral salts will not bind to the cation exchange resin and are completely removed during the initial aqueous wash phase.

Quantitative Data: Impurity Removal Efficiency

Impurity TypePre-Purification Level (%)Primary Purification MethodPost-Purification Level (%)Target Recovery (%)
Alpha-keto acid precursor 15.0 - 20.0%Cation-Exchange (CEX)< 0.5%> 95%
(R)-enantiomer 5.0 - 10.0%Chiral Prep-HPLC / Resolution< 0.1%70 - 80%
Inorganic Salts (Phosphate/PLP) ~ 10.0%CEX + Aqueous WashUndetectable> 95%
Residual Organics / Colorants 2.0 - 5.0%Isoelectric Crystallization< 0.1%85 - 90%

Detailed Experimental Methodologies

Protocol 1: Cation-Exchange Chromatography (Capture & Desalting)

This protocol utilizes charge-based affinity to separate the target amino acid from unreacted precursors and buffer salts.

  • Resin Preparation: Swell and pack Dowex 50WX8 (hydrogen form, 100-200 mesh) into a glass column. Wash with 3 column volumes (CV) of 1 M HCl, followed by 5 CV of deionized (DI) water until the effluent pH is neutral.

  • Sample Loading: Adjust the pH of the crude reaction mixture to 2.0 using 2 M HCl. Centrifuge at 10,000 x g for 15 minutes to remove precipitated proteins/cell debris. Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.

  • Self-Validation (Capture Check): Spot the flow-through on a TLC plate and spray with ninhydrin solution. Heat to 100°C. If the spot remains colorless/yellow, the target amino acid is successfully bound. If it turns purple, your column is overloaded or the pH is too high.

  • Washing: Wash the column with 3 CV of DI water to remove alpha-keto acids, phosphate buffers, and PLP.

  • Elution: Elute the (S)-a-Amino-3,4-dichlorobenzenebutanoic acid using 3 CV of 2 M aqueous ammonia (

    
    ). Collect the fractions that test positive (purple) via the ninhydrin TLC spot test.
    
Protocol 2: Isoelectric Crystallization (Polishing)

This protocol exploits the minimum solubility of the zwitterion at its isoelectric point to force precipitation[3].

  • Concentration: Pool the ninhydrin-positive fractions from Protocol 1. Concentrate the solution under reduced pressure (rotary evaporator, 40°C) to remove excess ammonia and reduce the volume by 70%.

  • pH-Shift: Transfer the concentrated solution to a jacketed crystallizer equipped with an overhead stirrer. Insert a calibrated pH probe.

  • Precipitation: While stirring at 200 rpm, slowly add 1 M HCl dropwise until the pH reaches exactly 5.8 (the approximate pI of the compound). The solution will become cloudy as the zwitterion forms.

  • Aging & Self-Validation (Yield Check): Cool the suspension to 4°C at a rate of 0.5°C/min. Allow it to age for 12 hours. To validate completion, sample the clear supernatant and measure the absorbance via UV-Vis (at 280 nm) or HPLC. The concentration of the target molecule in the mother liquor should plateau, indicating the crystallization has reached thermodynamic equilibrium.

  • Recovery: Filter the suspension through a sintered glass funnel (porosity 3). Wash the filter cake with ice-cold DI water (2 x 10 mL) and dry under vacuum at 45°C to constant weight.

References

  • Meyer, F., et al. "Modulating Chemoselectivity in a Fe(II)/α-Ketoglutarate-Dependent Dioxygenase for the Oxidative Modification of a Nonproteinogenic Amino Acid." ACS Catalysis (2021).[Link]

  • Tenberg, V., et al. "Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations." RSC Advances (2024).[Link]

  • Hsu, S. K., et al. "Enantioselective synthesis of L-homophenylalanine by whole cells of recombinant Escherichia coli expressing L-aminoacylase and N-acylamino acid racemase genes from Deinococcus radiodurans BCRC12827." Biotechnology Progress (2006).[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 3,4-Dichlorobenzenebutanoic Acid Derivatives

The following technical guide details the optimization of reaction temperatures for the synthesis of 3,4-dichlorobenzenebutanoic acid (also known as 4-(3,4-dichlorophenyl)butanoic acid ) and its derivatives. This scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction temperatures for the synthesis of 3,4-dichlorobenzenebutanoic acid (also known as 4-(3,4-dichlorophenyl)butanoic acid ) and its derivatives. This scaffold is a critical intermediate in the synthesis of various pharmaceutical agents, including histone deacetylase (HDAC) inhibitors and nitrogen mustard analogs (e.g., Chlorambucil derivatives).

Core Directive: This guide addresses the kinetic and thermodynamic challenges inherent in synthesizing 3,4-dichlorobenzenebutanoic acid derivatives. The primary synthetic route involves the Friedel-Crafts succinoylation of 1,2-dichlorobenzene followed by a carbonyl reduction (Wolff-Kishner or Clemmensen). Temperature control is the single most critical variable determining regioselectivity and yield.

Part 1: Diagnostic Q&A – The "Why" and "How" of Temperature Control

Q1: Why does the reaction stall at room temperature despite using a strong Lewis Acid (AlCl₃)?

A: The stalling is due to the electronic deactivation of the substrate.[1]

  • Mechanism: The starting material, 1,2-dichlorobenzene, possesses two chlorine atoms. While chlorine is an ortho/para director, its high electronegativity inductively withdraws electron density from the ring, significantly raising the activation energy (

    
    ) required for electrophilic aromatic substitution (EAS).
    
  • Thermodynamics: At room temperature (25°C), the kinetic energy of the acylium ion-succinic anhydride complex is often insufficient to overcome the aromaticity barrier of the deactivated ring.

  • Solution: You must apply thermal energy to cross this barrier. However, this must be done after the initial complex formation.

    • Protocol: Initiate the reaction at 0–5°C to control the exotherm of the catalyst-anhydride complex formation, then ramp to 60–85°C to drive the substitution on the ring.

Q2: I am observing a "tar-like" black residue and low yields. Is my temperature too high?

A: Yes, this indicates polymerization and Friedel-Crafts alkylation side reactions .

  • The Issue: Succinic anhydride, in the presence of excess AlCl₃ at temperatures exceeding 90–100°C , can undergo self-polymerization or intermolecular acylation leading to oligomeric tars.

  • The "Red Zone": Avoid refluxing in high-boiling solvents (like neat 1,2-dichlorobenzene at >150°C) for extended periods without monitoring.

  • Correction: Limit the reaction temperature to 80°C . If conversion is low, increase the time rather than the temperature. Ensure you are using at least 2.2 equivalents of AlCl₃ . The first equivalent activates the anhydride; the second complexes with the resulting ketone product (which acts as a Lewis base), preventing it from poisoning the catalyst.

Q3: How does temperature affect the regioselectivity (3,4- vs. 2,3- isomer)?

A: Temperature exerts steric vs. thermodynamic control .

  • The Pathway: 1,2-dichlorobenzene has two available sites: position 3 (ortho to Cl, highly crowded) and position 4 (para to Cl, less crowded).

  • Low Temp (<60°C): Favors the kinetic product (Position 4) due to lower steric hindrance. This yields the desired 3,4-dichloro isomer.[2]

  • High Temp (>100°C): Can lead to thermodynamic equilibration or ipso-substitution rearrangements, increasing the impurity profile (e.g., 2,3-dichloro isomers or migration products).

  • Verdict: Maintain the reaction in the 60–75°C window to maximize the 4-position attack while minimizing rearrangement.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (The Key Intermediate).

Reagents:

  • 1,2-Dichlorobenzene (Solvent/Reactant)

  • Succinic Anhydride (1.0 equiv)

  • Aluminum Chloride (AlCl₃, Anhydrous, 2.2 equiv)

  • HCl (conc.) for quenching

Workflow Diagram (DOT):

ReactionWorkflow Start Start: Anhydrous Setup Step1 1. Cool 1,2-DCB to 0-5°C Start->Step1 Step2 2. Add AlCl3 (2.2 eq) Slowly Step1->Step2 Exotherm Control Step3 3. Add Succinic Anhydride (Maintain <10°C) Step2->Step3 Step4 4. Warm to RT (30 min) Step3->Step4 Step5 5. Heat to 70-80°C (3-5 hrs) *CRITICAL STEP* Step4->Step5 Check Check: HCl Evolution Stops? Step5->Check Check->Step5 No (Continue Heating) Quench 6. Quench in Ice/HCl Check->Quench Yes (Complete) Purify 7. Base Extraction (pH 10) & Acid Precipitation (pH 2) Quench->Purify

Caption: Step-by-step optimization workflow for the Friedel-Crafts acylation of 1,2-dichlorobenzene.

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Solvent Charge: Add 1,2-dichlorobenzene (acts as both reactant and solvent). Note: Use 5–10 volumes relative to succinic anhydride to ensure fluidity.

  • Catalyst Addition (0°C): Cool the flask to 0–5°C using an ice bath. Add anhydrous AlCl₃ (2.2 equiv) portion-wise.

    • Checkpoint: Ensure the AlCl₃ is free-flowing yellow/grey powder. If white/clumpy, it is hydrolyzed and will fail.

  • Reagent Addition: Add succinic anhydride (1.0 equiv) slowly. The mixture may turn orange/red.

  • The Thermal Ramp:

    • Allow the mixture to warm to Room Temperature (25°C) over 30 minutes.

    • Heat to 75°C: Place in an oil bath set to 75°C. Stir vigorously.

    • Observation: Evolution of HCl gas indicates the reaction is proceeding.

  • Monitoring: Maintain 75°C for 3–5 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.[3][4]

    • Self-Validating Step: The reaction is complete when the solid succinic anhydride disappears and HCl evolution ceases.

  • Workup:

    • Cool to RT. Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl (to break the Aluminum complex).

    • Purification Strategy: The product is an acid.

      • Extract the organic layer.[5]

      • Wash with 10% Na₂CO₃ (aq). The product moves to the aqueous layer (as the salt). Impurities (unreacted DCB, tars) stay in the organic layer.

      • Separate layers.[3][5] Acidify the aqueous layer to pH 2 with conc. HCl.

      • The product precipitates as a white/off-white solid. Filter and dry.[3][6]

Part 3: Troubleshooting Data & Specifications

Common Failure Modes Table
SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Wet AlCl₃ or Temperature too low.Use fresh AlCl₃ from a sealed container. Increase temp to 80°C.
Black Tar / Gummy Solid Temperature >100°C or Moisture ingress.Strict temp control (max 80°C). Ensure N₂ atmosphere.
Isomer Contamination Reaction ran too hot (>90°C) or too long.Reduce temp to 60°C and extend time. Recrystallize from Toluene.
Low Yield (<40%) Insufficient AlCl₃.Product complexes 1:1 with AlCl₃.[7] You need >2.0 eq (1 for reaction, 1 for complex).
Signaling Pathway of Side Reactions

SideReactions Reactants 1,2-DCB + Succinic Anhydride Complex Acylium Complex Reactants->Complex AlCl3, 0°C Product 4-(3,4-dichlorophenyl)- 4-oxobutanoic acid Complex->Product 75°C (Optimal) Polymer Polymeric Tars Complex->Polymer >100°C (Thermal Runaway) Isomer 2,3-dichloro Isomer Complex->Isomer >90°C (Thermodynamic Control)

Caption: Temperature-dependent reaction pathways showing the divergence between optimal product formation and high-temperature side reactions.

References

  • Optimization of Reaction Conditions for Butanoic Acid Derivatives. ResearchGate (Journal of Chemical Research). [Link]

  • Preparation of 3,4-Dichlorobenzoic Acid Derivatives. PrepChem. [Link]

Sources

Troubleshooting

Purification challenges of chlorinated amino acid derivatives

Technical Support Center: Purification of Chlorinated Amino Acid Derivatives Introduction: The Halogen Challenge Welcome to the Technical Support Center. If you are working with chlorinated amino acid derivatives—common...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Chlorinated Amino Acid Derivatives

Introduction: The Halogen Challenge

Welcome to the Technical Support Center. If you are working with chlorinated amino acid derivatives—common scaffolds for enhancing metabolic stability in peptide therapeutics—you likely face a specific triad of purification challenges: hydrophobic retention shifts , regioisomer selectivity , and oxidative instability .

Unlike standard amino acids, chlorinated derivatives (e.g., 4-chlorophenylalanine, 3-chlorotyrosine) possess an electron-withdrawing halogen that alters the pKa of proximal functional groups and significantly increases lipophilicity. This guide addresses these physicochemical alterations with field-proven troubleshooting protocols.

Module 1: Chromatographic Selectivity & Column Chemistry

Q: I cannot resolve the mono-chlorinated product from the non-chlorinated precursor on a standard C18 column. The peaks co-elute or show significant tailing. What is the fix?

A: This is a classic issue of "hydrophobic masking." On a standard C18 column, the hydrophobicity difference between a native aromatic amino acid (e.g., Tyrosine) and its chlorinated analog (3-Cl-Tyr) is sometimes insufficient for baseline resolution, especially if the mobile phase pH suppresses ionization.

Troubleshooting Protocol:

  • Switch Stationary Phase Mechanism:

    • Recommendation: Move from Alkyl (C18) to Porous Graphitic Carbon (PGC) or Phenyl-Hexyl phases.

    • The Science: PGC columns (e.g., Hypercarb) separate based on planar interactions and charge-induced dipoles. The chlorine atom creates a strong dipole on the aromatic ring, which interacts distinctively with the graphite surface, often providing baseline resolution where C18 fails. Phenyl-Hexyl columns utilize

      
       interactions, which are modulated by the electron-withdrawing nature of the chlorine substituent.
      
  • Optimize Mobile Phase pH:

    • The Science: Chlorination of the aromatic ring lowers the pKa of the phenolic hydroxyl (in Tyr) or the ammonium group.

    • Action: Ensure your mobile phase pH is at least 2 units away from the pKa of the analyte. For zwitterionic isolation, use volatile buffers (Ammonium Formate, pH 3.8) rather than simple TFA/Water, which can induce ion-pairing tailing.

Column Selection Matrix:

Analyte TypePrimary ChallengeRecommended ColumnMechanism of Action
Chlorinated Tyrosine Polar retention, resolution from TyrPorous Graphitic Carbon Charge-induced dipole separation on graphite.
Chlorinated Phenylalanine Hydrophobic resolutionPhenyl-Hexyl

selectivity based on electron density.
Regioisomers (2-Cl vs 4-Cl) Steric selectivityCyclodextrin (e.g., Chirobiotic T) Inclusion complexation sensitive to substituent position.
Protected Cl-AA Solubility/Peak ShapeC18 (High Carbon Load) Standard hydrophobic interaction (works if N/C-termini are capped).

Module 2: Regioisomer Separation

Q: My synthesis of 4-chlorophenylalanine yielded a mixture containing the 2-chloro and 3-chloro isomers. Standard Prep-HPLC shows them as a single broad shoulder. How do I separate them?

A: Regioisomers of halogenated aromatics have identical mass and very similar hydrophobicity (logP). Reversed-phase chromatography (RPC) often fails here because the hydrophobic surface area is nearly identical.

The Solution: Host-Guest Chromatography You must utilize a stationary phase that discriminates based on molecular shape (sterics) rather than just polarity.

Protocol:

  • Use a Teicoplanin or Cyclodextrin Column: Columns like the Chirobiotic T (Teicoplanin) are exceptional for amino acids. The chiral cavity of the antibiotic selector has specific steric pockets.

  • Mode of Operation: Operate in Polar Organic Mode (POM) utilizing Methanol/Acetonitrile with small amounts of Acid/Base (e.g., 0.1% Acetic Acid / 0.05% TEA). This promotes inclusion complexation over simple hydrophobic retention.

  • Validation: The 2-chloro isomer (ortho) will generally have a different binding constant due to steric hindrance near the amino acid backbone compared to the 4-chloro (para) isomer.

Module 3: Stability & Workup Challenges

Q: After purification, my LC-MS shows a mass corresponding to the dechlorinated product or an oxidative byproduct. Is the chlorine falling off?

A: Aromatic C-Cl bonds are generally stable, but they can be susceptible to photolytic dechlorination or nucleophilic aromatic substitution under specific conditions. However, a more common culprit is the formation of N-chloramines during synthesis if quenching was incomplete, which then degrade.

Root Cause Analysis:

  • Scenario A (Dechlorination): Exposure to high-energy UV light during fraction collection or prolonged storage in solution.

  • Scenario B (Oxidation): If you used hypochlorite or chloramines for synthesis, residual oxidant can react with the amine to form unstable N-Cl species, which degrade into aldehydes (Strecker degradation).

Stabilization Workflow:

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Quench: NaHSO3 or Methionine (Scavenge excess oxidant) Start->Quench pH_Adjust 2. pH Adjustment: Acidify to pH < 3 (Protonate amine, prevent N-Cl formation) Quench->pH_Adjust Filter 3. Filtration (0.2 µm) Remove precipitating salts pH_Adjust->Filter Chromatography 4. Prep-HPLC (Avoid high pH mobile phases) Filter->Chromatography Darkness CRITICAL: Protect fractions from light (Amber vials / Foil wrap) Chromatography->Darkness Immediate Action Lyophilization 5. Lyophilization (Keep cold, < -20°C) Darkness->Lyophilization

Figure 1: Stabilization workflow for chlorinated amino acids emphasizing oxidant quenching and light protection.

Key Technical Directive:

  • Avoid High pH: Do not use Ammonium Hydroxide or high pH buffers (> pH 8) during workup. Basic conditions can promote elimination reactions or nucleophilic displacement of the chlorine, especially if electron-withdrawing groups are present.

  • Light Protection: Chlorinated aromatics are photo-labile. Always wrap fraction collector tubes in aluminum foil.

Module 4: Solubility & Handling

Q: My chlorinated peptide/amino acid precipitates when I try to load it onto the HPLC. It is soluble in DMSO, but that ruins my peak shape.

A: Chlorination significantly increases hydrophobicity (LogP increases by ~0.7 per Cl atom). Injecting a pure DMSO slug into an aqueous mobile phase causes "solvent shock," leading to precipitation at the column head.

Injection Protocol:

  • Sandwich Injection Method:

    • Aspirate: 10 µL Mobile Phase A (Water)

    • Aspirate: 5 µL Sample (in 50% DMSO/Water)

    • Aspirate: 10 µL Mobile Phase A (Water)

    • Result: This pre-dilutes the sample plug before it hits the stationary phase.

  • Solubility Modifier: Add Hexafluoroisopropanol (HFIP) (1-5%) to your sample solvent. HFIP is excellent at solubilizing halogenated peptides and disrupting aggregates without the strong elution strength of pure DMSO.

References

  • Separation of Halogenated Amino Acids (Hypercarb/PGC)

    • Pantazides, B. G., et al. (2021).[1] "Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine exposure model." Analytical and Bioanalytical Chemistry.

    • Relevance: Validates the use of Porous Graphitic Carbon (Hypercarb)
  • Chiral/Regioisomer Separation (Teicoplanin)

    • Berthod, A., et al. (1996).[2] "Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase." Journal of Chromatography A.

    • Relevance: Establishes the protocol for separating amino acid isomers using Teicoplanin columns (Chirobiotic T).
  • Chlorination Stability & Kinetics

    • Armaforte, E., et al. (2024). "Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors."[3] Molecules / NIH.

    • Relevance: Details the stability profiles and degradation pathways (e.g., aldehyde formation)
  • Green Chemistry & Synthesis Challenges

    • Isidro-Llobet, A., et al. (2019). "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." Journal of Organic Chemistry.
    • Relevance: Discusses the broader context of purifying modified amino acids in drug development.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (S)-a-Amino-3,4-dichlorobenzenebutanoic Acid

Introduction (S)-a-Amino-3,4-dichlorobenzenebutanoic acid (CAS: 1260602-40-1) is a specialized, unnatural halogenated derivative of L-homophenylalanine. It is frequently utilized in the synthesis of peptidomimetics, acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid (CAS: 1260602-40-1) is a specialized, unnatural halogenated derivative of L-homophenylalanine. It is frequently utilized in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and as a substrate in enzymatic assays (such as Fe(II)/a-ketoglutarate dependent oxygenase studies)[1]. Due to its unique structural features—a highly lipophilic 3,4-dichlorophenyl tail combined with a zwitterionic a-amino acid head—researchers often encounter challenges related to pH-dependent solubility and stereochemical stability.

This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure scientific integrity when handling this compound under varying acidic and basic conditions.

Part 1: Core Stability Profiles

The stability of (S)-a-amino-3,4-dichlorobenzenebutanoic acid is dictated by two primary functional zones: the


-chiral center (susceptible to racemization) and the 3,4-dichlorophenyl moiety (highly inert).
Table 1: Stability and Solubility Matrix
pH ConditionReagent ExampleStereochemical Stability (Chiral Center)Chemical Stability (Aryl Ring)Solubility ProfileRecommended Action
Strong Acid 6M HCl, 95% TFAHigh (Protonated amine prevents enolization)High (Inert to electrophilic aromatic substitution)High (Cationic form)Safe for SPPS cleavage or prolonged hydrolysis.
Mild Acid 0.1% Formic AcidHigh High Moderate Ideal for LC-MS mobile phases.
Neutral pH 7.0 - 7.4 BufferHigh High Very Low (Zwitterionic state)Requires co-solvents (e.g., DMSO) for in vitro assays[1].
Mild Base 20% Piperidine/DMFModerate (Short exposure safe)High Moderate Safe for standard Fmoc deprotection (keep <15 mins).
Strong Base 1M NaOH, >60°CLow (High risk of base-catalyzed racemization)[2]High (Resistant to nucleophilic aromatic substitution)High (Anionic form)Avoid prolonged heating. Neutralize immediately after workup.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a loss of enantiomeric excess (ee) during my basic aqueous workup? Expert Insight: The racemization of


-amino acids under basic conditions is a well-documented thermodynamic sink[3]. In strongly basic environments, the hydroxide ion (

) abstracts the

-proton, generating a planar enolate intermediate. Because the reprotonation of this planar intermediate is non-stereoselective, it leads to a racemic mixture (50% S / 50% R)[4]. While the 3,4-dichlorophenyl group is distant (at the

-position), its inductive electron-withdrawing effect slightly increases the acidity of the

-proton compared to standard aliphatic amino acids. Causality: Prolonged exposure to pH > 10 at elevated temperatures drives enolization[2]. Solution: Perform basic extractions at low temperatures (0-4°C) and neutralize the aqueous layer to pH 6-7 as rapidly as possible.

Q2: My compound is precipitating during my enzymatic assay at pH 7.4. How do I resolve this? Expert Insight: At physiological pH, (S)-a-amino-3,4-dichlorobenzenebutanoic acid exists as a zwitterion (net charge = 0). The combination of the zero net charge and the highly hydrophobic 3,4-dichlorophenyl tail results in extremely low aqueous solubility, a known limitation in in vitro activity assays[1]. Causality: Hydrophobic collapse of the aryl tails causes aggregation and precipitation when the compound is introduced directly into aqueous buffers. Solution: Utilize the "DMSO-Spike" protocol (see Protocol 1 below). Do not attempt to dissolve the dry powder directly into the assay buffer.

Q3: Is the 3,4-dichlorophenyl ring susceptible to degradation under strong acidic or basic conditions (e.g., 6M HCl or 1M NaOH)? Expert Insight: No. The carbon-chlorine bonds on the unactivated aromatic ring are exceptionally stable. Nucleophilic aromatic substitution (


) typically requires strong electron-withdrawing groups (like 

) ortho or para to the leaving group, which are absent here. Similarly, the ring is deactivated toward electrophilic aromatic substitution, making it highly stable in strong acids.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Solubilization for In Vitro Assays

Purpose: To achieve a stable, aggregate-free solution of (S)-a-amino-3,4-dichlorobenzenebutanoic acid for physiological pH assays without inducing racemization.

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required amount of the amino acid and dissolve it completely in 100% anhydrous DMSO to create a 50 mM stock solution.

    • Validation Step: Inspect visually; the solution must be perfectly clear. Centrifuge at 10,000 x g for 5 minutes to ensure no micro-precipitates remain at the bottom of the tube.

  • Buffer Optimization: Prepare the target assay buffer (e.g., 50 mM HEPES, pH 7.4). Pre-warm the buffer to 30°C to enhance thermodynamic solubility.

  • Controlled Spiking: While vortexing the buffer vigorously, add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent enzyme denaturation[1].

  • Validation via DLS: Run a Dynamic Light Scattering (DLS) reading on the final 1 mM working solution. A polydispersity index (PDI) < 0.2 confirms the absence of colloidal aggregates, validating the solution for kinetic assays.

Protocol 2: Chiral HPLC Method for Monitoring Racemization

Purpose: To quantify the enantiomeric excess (ee) after exposing the compound to basic conditions.

Step-by-Step Methodology:

  • Sample Preparation: Quench the basic reaction mixture with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Dry over

    
    , evaporate under reduced pressure, and reconstitute the residue in the HPLC mobile phase.
    
  • Chromatographic Setup: Use a chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). The 0.1% TFA ensures the amino acid remains protonated, preventing peak tailing and column degradation.

  • Detection: Set the UV detector to 220 nm (amide/carboxyl absorption) and 254 nm (dichlorophenyl absorption).

  • Validation Step: Before analyzing the unknown sample, inject a known racemic standard (synthesized via deliberate base-catalyzed racemization using 1M NaOH at 80°C for 2 hours). This self-validates the method by confirming baseline separation of the (R) and (S) peaks.

Part 4: Mandatory Visualization

Diagram 1: Base-Catalyzed Racemization Pathway

The following diagram illustrates the mechanistic pathway of racemization when the compound is exposed to strong basic conditions.

Racemization L_Enantiomer (S)-Enantiomer (Stable) Base_Attack OH- abstracts alpha-proton L_Enantiomer->Base_Attack Enolate Planar Enolate Intermediate Base_Attack->Enolate Loss of Chirality Reprotonation Non-stereoselective Reprotonation Enolate->Reprotonation Racemate Racemic Mixture (50% S / 50% R) Reprotonation->Racemate H+ addition from either face

Base-catalyzed racemization pathway of alpha-amino acids via a planar enolate intermediate.

Diagram 2: Solubilization and Assay Workflow

The following diagram maps the critical steps to bypass the zwitterionic solubility limits at neutral pH.

Solubilization Solid Dry Powder (Low Aqueous Sol.) DMSO Dissolve in 100% DMSO (50 mM Stock) Solid->DMSO Mix Vortex & Dropwise Add (Max 2% DMSO final) DMSO->Mix Buffer Pre-warm Buffer (pH 7.4, 30°C) Buffer->Mix Validate Validate via DLS (Check for aggregates) Mix->Validate

Step-by-step solubilization workflow to prevent hydrophobic collapse at physiological pH.

References

  • [1] Modulating chemoselectivity in a Fe(II)/ a-ketoglutarate dependent oxygenase for the oxidative modification. Source: doi.org. URL:

  • [3] Amino Acid Racemization. Source: acs.org. URL:

  • [4] US9598353B2 - Process for the racemization of

    
    -amino acids. Source: google.com. URL:
    
  • [2] Chemically fuelled deracemization of amino acids. Source: unipd.it. URL:

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Guide: Immobilized vs. Coated Polysaccharide Phases for (S)-Isomer ee Determination

Executive Summary For the determination of enantiomeric excess (ee) of (S)-isomers in drug development, Immobilized Polysaccharide Chiral Stationary Phases (CSPs) (e.g., Chiralpak IA, IB, IG) represent the modern standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the determination of enantiomeric excess (ee) of (S)-isomers in drug development, Immobilized Polysaccharide Chiral Stationary Phases (CSPs) (e.g., Chiralpak IA, IB, IG) represent the modern standard for robustness and method flexibility. While traditional Coated Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) offer historically higher intrinsic selectivity for certain racemates, they suffer from strict solvent limitations that hamper method development.

This guide objectively compares these two dominant technologies, providing a self-validating experimental protocol for determining the ee of an (S)-isomer, using (S)-Naproxen as a reference case study.

Part 1: Technology Deep Dive & Mechanism

The Chiral Recognition Mechanism

Polysaccharide-based CSPs utilize the helical structure of amylose or cellulose derivatives. The chiral recognition occurs through a "three-point interaction" model involving:

  • Hydrogen Bonding: Via carbamate or benzoate groups on the polymer.

  • Dipole-Dipole Interactions: Between the analyte and the CSP.

  • 
    -
    
    
    
    Interactions:
    Between aromatic groups of the analyte and the phenyl rings of the CSP selector.
  • Steric Inclusion: The analyte fits into the chiral grooves of the polymer helix.

Comparison: Immobilized vs. Coated Architectures[1][2][3][4]
FeatureImmobilized CSPs (e.g., Chiralpak IA, IG)Coated CSPs (e.g., Chiralpak AD, OD)
Manufacturing Chiral selector is covalently bonded to the silica support.Chiral selector is physically adsorbed (coated) onto silica.[1][2]
Solvent Compatibility Universal. Compatible with "forbidden" solvents (THF, DCM, Chloroform, Ethyl Acetate).[2]Restricted. Solvents like THF, DCM, or >15% Ethanol/Methanol can dissolve the coating, destroying the column.
Robustness High.[3][4] Resistant to aggressive mobile phases and column washing.Moderate. Requires strict adherence to solvent protocols to prevent stripping.
Selectivity Broad. Access to extended solvent ranges allows for unique selectivity tuning.[5]High. Sometimes exhibits slightly higher intrinsic resolution for standard hexane/alcohol mixes due to polymer flexibility.
Primary Use Case Method development screening, impurity profiling, robust QC methods.Legacy methods, difficult separations where immobilized phases show lower

values.

Part 2: Experimental Protocol for (S)-Isomer ee Determination

Method Development Workflow

The following decision tree outlines the logical flow for developing a chiral method.

ChiralMethodDevelopment Start Start: Racemic Sample Screening Screening Phase Columns: IA, IB, IC, IG Mobile Phase: Hexane/IPA (80:20) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Rs > 1.5 Proceed to Validation CheckRes->Success Yes Optimize Optimization Phase CheckRes->Optimize No (Partial Sep) SolventSwitch Switch Solvent (Immobilized Only) Try: Hexane/Ethyl Acetate or MeOH/DCM CheckRes->SolventSwitch No (Co-elution) Additive Add Modifier Acidic: 0.1% TFA Basic: 0.1% DEA Optimize->Additive SolventSwitch->CheckRes Additive->CheckRes

Figure 1: Decision tree for chiral method development prioritizing immobilized phases for solvent flexibility.

Step-by-Step Protocol

Objective: Determine the enantiomeric excess of an (S)-isomer sample.

Reagents:

  • Racemic Standard: Pure (50:50) mixture of (R) and (S) enantiomers (Required for peak identification).

  • Target Sample: (S)-isomer batch.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Trifluoroacetic acid (TFA) for acidic compounds.

Step 1: System Suitability & Column Conditioning

  • Column: Chiralpak IG or IA (Immobilized Amylose) 4.6 x 250 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C.

  • Equilibration: Flush with 20 column volumes of mobile phase (e.g., n-Hexane/IPA 90:10).

Step 2: Racemic Screening (The "Marker")

  • Inject the Racemic Standard .

  • Goal: Achieve baseline separation (

    
    ).
    
  • Identification: If elution order is unknown, inject a small amount of pure (S)-standard into the racemate ("spiking") to identify which peak increases in area.

Step 3: Sample Analysis

  • Inject the Target (S)-isomer Sample .

  • Record peak areas for the minor peak ((R)-isomer) and major peak ((S)-isomer).

Step 4: Calculation Calculate enantiomeric excess (% ee) using the formula:



Note: If the (S)-isomer is the major peak, the value is positive.

Part 3: Case Study – (S)-Naproxen[11]

Context: Naproxen is a non-steroidal anti-inflammatory drug (NSAID). The (S)-enantiomer is the active pharmaceutical ingredient (API), while the (R)-enantiomer is a liver toxin. High purity is critical.

Comparative Data: Coated vs. Immobilized[2][4]

The following table summarizes experimental data for the separation of Naproxen enantiomers.

ParameterCoated Protocol (Legacy) [1]Immobilized Protocol (Modern) [2]
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Lux i-Amylose-1 (Immobilized Amylose)
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1)n-Hexane / Ethanol / TFA (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Resolution (

)
~2.1 2.33
Separation Factor (

)
1.251.16
Analysis Time < 10 mins< 10 mins
Advantage High selectivity in standard solvents.Stability. Can switch to Ethyl Acetate to sharpen peaks or reduce run time without column damage.

Analysis: Both columns achieve baseline separation (


). However, the Immobilized column allows the use of Ethanol/Ethyl Acetate mixtures if the sample has solubility issues in Hexane, a flexibility the Coated AD-H lacks.

Part 4: Self-Validation & Troubleshooting

To ensure Scientific Integrity (E-E-A-T), the method must be self-validating.

  • Peak Purity Check: Use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of the main enantiomer peak. They must be identical to ensure no co-eluting impurities are inflating the ee value.

  • Resolution Threshold: A resolution (

    
    ) of < 1.5 indicates overlapping peaks. Integration of overlapping peaks leads to significant errors in ee calculation. Action:  Decrease flow rate or lower temperature (e.g., to 15°C) to improve resolution.
    
  • Racemization Check: If the valley between peaks does not return to baseline (forming a "plateau"), on-column racemization may be occurring. Action: Lower the column temperature.

References

  • Oxford Academic. (2014). Chiral Separation of Racemic Naproxen by High-Performance Liquid Chromatography. Journal of Chromatographic Science. Link

  • Phenomenex. (2022).[7] Chiral Separation of Naproxen by High Performance Liquid Chromatography on Lux i-Amylose-1. Technical Note. Link

  • Daicel Chiral Technologies. (2021).[8] Advantages of CHIRALPAK Immobilized Chiral Columns for HPLC. Chiral Technologies Knowledge Base. Link

  • Sigma-Aldrich (Supelco). (2015). Chiral HPLC Column Selection and Method Development Guide. Link

  • BenchChem. (2025).[4] Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Link

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of (S)-α-Amino-3,4-dichlorobenzenebutanoic Acid

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (S)-α-Amino-3,4-dichlorobenzenebutanoic acid. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (S)-α-Amino-3,4-dichlorobenzenebutanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying chemical principles that govern the molecule's behavior under common ionization and fragmentation techniques. By comparing its fragmentation to that of other amino acids, we highlight the unique structural identifiers that can be leveraged for its specific and sensitive detection.

Introduction: The Analytical Challenge

(S)-α-Amino-3,4-dichlorobenzenebutanoic acid is a non-proteinogenic amino acid characterized by a butanoic acid core, an α-amino group, and a 3,4-dichlorinated phenyl ring. Its structural complexity, combining features of both aliphatic amino acids and halogenated aromatic compounds, makes mass spectrometry an ideal tool for its characterization. Understanding its fragmentation behavior under techniques like Collision-Induced Dissociation (CID) is crucial for developing robust analytical methods for its identification and quantification in complex matrices.[1][2] This guide will detail the predicted fragmentation pathways, provide a foundational experimental protocol for data acquisition, and compare its fragmentation signature to related structures.

Part 1: Predicted Fragmentation Pathways

Under electrospray ionization (ESI) in positive mode, (S)-α-Amino-3,4-dichlorobenzenebutanoic acid is expected to readily form a protonated molecular ion, [M+H]⁺. The subsequent fragmentation of this precursor ion via CID is governed by the relative lability of its functional groups. The primary sites for fragmentation are the carboxylic acid and α-amino groups, which are common to all α-amino acids, and the bond connecting the aliphatic chain to the dichlorophenyl ring.[3][4][5]

Key Predicted Fragmentations:

  • Neutral Loss of Formic Acid (HCOOH): A hallmark fragmentation for many protonated α-amino acids is the concerted loss of water (H₂O) and carbon monoxide (CO), which is observed as a loss of 46 Da (HCOOH).[5] This pathway leads to the formation of a stable immonium-related cation.

  • Neutral Loss of Ammonia (NH₃): The loss of the amino group as ammonia (17 Da) is another common pathway, resulting from the proton transfer to the amino group followed by its elimination.[5]

  • Formation of the Dichlorobenzyl Cation: A highly characteristic fragmentation is predicted to be the cleavage of the Cβ-Cγ bond, leading to the formation of a resonance-stabilized 3,4-dichlorobenzyl cation. This fragment is particularly diagnostic due to the bulky and electron-rich nature of the aromatic ring, which can stabilize the positive charge. The presence of two chlorine atoms will give this fragment a distinctive isotopic pattern.

  • Formation of Immonium Ions: Cleavage of the bond between the α-carbon and the side chain can produce a characteristic immonium ion. This fragmentation provides information about the amino acid backbone.

The following diagram illustrates these predicted fragmentation pathways originating from the protonated parent molecule.

Fragmentation_Pathway cluster_M Parent Ion cluster_F Primary Fragments M [M+H]⁺ (S)-α-Amino-3,4-dichlorobenzenebutanoic acid m/z = 248.02 F1 Fragment 1 [M+H - HCOOH]⁺ m/z = 202.02 M->F1 - HCOOH (46 Da) F2 Fragment 2 [M+H - NH₃]⁺ m/z = 231.00 M->F2 - NH₃ (17 Da) F3 Fragment 3 [C₇H₅Cl₂]⁺ 3,4-Dichlorobenzyl Cation m/z = 158.98 M->F3 Cβ-Cγ Cleavage Experimental_Workflow Sample 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) LC 2. LC Separation (C18 Reversed-Phase) Sample->LC ESI 3. ESI Source (Positive Mode) LC->ESI Q1 4. Q1 - Precursor Selection (Select m/z 248.02) ESI->Q1 Q2 5. Q2 - Collision Cell (CID) (Fragment with Argon) Q1->Q2 Q3 6. Q3 - Product Ion Scan (Analyze Fragments) Q2->Q3 Detector 7. Detector & Data Acquisition Q3->Detector

Sources

Validation

Infrared (IR) spectroscopy peaks for (S)-a-Amino-3,4-dichlorobenzenebutanoic acid

The following guide is structured as a high-level technical document for drug development professionals, focusing on the spectroscopic characterization of a specific non-proteinogenic amino acid used in peptide mimetic s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for drug development professionals, focusing on the spectroscopic characterization of a specific non-proteinogenic amino acid used in peptide mimetic synthesis.

Technical Comparison Guide: Spectral Characterization of (S)- -Amino-3,4-dichlorobenzenebutanoic Acid

Executive Summary & Compound Significance

(S)-


-Amino-3,4-dichlorobenzenebutanoic acid  (also known as (S)-3,4-Dichloro-homophenylalanine ) is a critical chiral building block in the synthesis of 

-hairpin peptidomimetics
and novel antimicrobial agents targeting Gram-negative bacteria (e.g., Acinetobacter baumannii).

Unlike canonical amino acids, the extended alkyl chain (homo-derivative) and the electron-withdrawing 3,4-dichloro substitution pattern impart unique steric and electronic properties to the peptide backbone. This guide provides a definitive spectral characterization framework, comparing Infrared (IR) spectroscopy against alternative analytical methods (NMR, HPLC) to establish a robust Quality Control (QC) workflow.

Core Chemical Identity[1]
  • IUPAC Name: (2S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid

  • Common Name: (S)-3,4-Dichloro-homophenylalanine

  • Molecular Formula:

    
    
    
  • Role: Non-Proteinogenic Amino Acid (NPAA) for proteolytic stability.

Infrared Spectroscopy Profile: The Diagnostic Fingerprint[2][3]

In the solid state, this compound exists primarily as a zwitterion (


). The IR spectrum is the most rapid tool to confirm this state and detect salt formation (e.g., HCl salts) or degradation.
Table 1: Diagnostic IR Peak Assignments (Solid State / ATR)
Functional GroupFrequency Region (

)
IntensityVibrational Mode & Diagnostic Value
Amine (Zwitterion) 3100 – 2600 Broad, Strong

Stretching.
A broad envelope characteristic of amino acid zwitterions. Overlaps with C-H stretches but distinguishes the free acid from the HCl salt (which shows sharper bands).
Aromatic C-H 3000 – 3100 Weak, Sharp

C-H Stretch.
Confirms the presence of the benzene ring.[1]
Carboxylate (Asym) 1560 – 1610 Strong

Asymmetric Stretch.
Critical Diagnostic. If the compound is protonated (HCl salt), this band disappears and a

band appears at ~1700-1740

.
Aromatic Ring 1470 – 1580 MediumC=C Ring Breathing. Characteristic doublet often seen in 1,2,4-trisubstituted benzenes.
Carboxylate (Sym) 1390 – 1420 Medium

Symmetric Stretch.
Confirms the zwitterionic state when paired with the asymmetric band.
C-Cl (Aromatic) 1030 – 1090 MediumIn-plane C-Cl Deformation. Diagnostic for the chlorinated phenyl ring.
OOP Bending (Subst) 860 – 900 StrongC-H Out-of-Plane Bending. Specific to 1 isolated H (Position 2 on ring). Diagnostic for 1,2,4-substitution (3,4-dichloro pattern).
OOP Bending (Subst) 800 – 860 StrongC-H Out-of-Plane Bending. Specific to 2 adjacent H (Positions 5,6 on ring). Differentiates from 3,5-dichloro isomers.

Analyst Note: The region between 800–900


  is the "Regio-Identity Gate." The 3,4-dichloro pattern yields two distinct strong bands (one for the isolated proton, one for the adjacent pair). The 3,5-dichloro isomer (a common impurity) shows different patterns due to its symmetry (three isolated protons).

Comparative Performance: IR vs. Alternatives

To validate the material for drug development, IR should be used as the Identity Gate , while orthogonal methods are required for Purity .

Table 2: Method Performance Matrix
FeatureIR Spectroscopy (ATR) 1H-NMR (DMSO-d6) Chiral HPLC
Primary Utility Rapid ID & Solid-State Form Structural ElucidationEnantiomeric Purity (% ee)
Sample Prep None (Direct Solid)Dissolution RequiredDissolution + Mobile Phase
Time to Result < 2 Minutes15–30 Minutes30–60 Minutes
Isomer Specificity High (Regioisomer) . Distinguishes 3,4-Cl vs 3,5-Cl via fingerprint.High. Splits signals based on symmetry.[1]High. Separates (R) vs (S).
Chiral Specificity Low . Cannot distinguish (S) from (R) in isolation.*Low. Needs chiral shift reagent.Excellent . The Gold Standard.
Salt Detection Excellent . Distinguishes Free Base vs HCl salt instantly.Poor. Counter-ions often invisible or exchange.Poor. Buffers mask salt form.

*Note: IR can distinguish the racemate from the pure enantiomer if they crystallize in different lattices (e.g., conglomerate vs. racemic compound), but it cannot identify absolute configuration without VCD (Vibrational Circular Dichroism).

Experimental Protocol: ATR-FTIR Characterization

Objective: Establish the identity of (S)-


-Amino-3,4-dichlorobenzenebutanoic acid and confirm zwitterionic purity.
Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

  • Reference Standard: Validated (S)-3,4-Dichloro-homophenylalanine (Purity >98%).

Workflow
  • System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4

    
     resolution.
    
  • Sample Loading: Place ~5-10 mg of the solid powder onto the center of the crystal.

  • Contact: Apply pressure using the anvil until the force gauge registers the optimal zone (ensure intimate contact for zwitterionic solids).

  • Acquisition: Scan from 4000 to 600

    
     (32 scans).
    
  • Processing: Apply Automatic Baseline Correction. Normalize intensity to the strongest peak (usually the Carboxylate or C-Cl band).

  • Validation Criteria:

    • Pass: Presence of broad band 3100-2600

      
       AND absence of C=O stretch at 1700-1750 
      
      
      
      (confirms Zwitterion).
    • Pass: Distinct OOP bands at ~820 and ~880

      
       (confirms 3,4-substitution).
      

Visualizations & Logic Flow

Figure 1: Structure & Diagnostic Vibrational Nodes

The following diagram maps the specific molecular moieties to their diagnostic IR regions.

G Molecule (S)-3,4-Dichloro- homophenylalanine NH3 Amine (NH3+) Broad: 3100-2600 cm-1 Molecule->NH3 Zwitterion ID COO Carboxylate (COO-) Asym: 1580 cm-1 Sym: 1410 cm-1 Molecule->COO Salt Form ID Ring Benzene Ring C=C: 1470-1580 cm-1 Molecule->Ring Backbone ID Subst 3,4-Dichloro Pattern OOP Bend: 800-900 cm-1 Molecule->Subst Regio-ID

Caption: Diagnostic functional group mapping for (S)-3,4-Dichloro-homophenylalanine IR analysis.

Figure 2: Quality Control Decision Tree

A logical workflow for accepting incoming raw material batches.

QC Start Incoming Raw Material (S)-3,4-Cl2-hPhe IR_Test Step 1: ATR-FTIR Start->IR_Test Check_1700 Peak at 1700-1750 cm-1? IR_Test->Check_1700 Fail_Salt FAIL: Material is HCl Salt (Not Zwitterion) Check_1700->Fail_Salt Yes Check_FP Fingerprint Match (800-900 cm-1)? Check_1700->Check_FP No Fail_Iso FAIL: Regioisomer Detected (Likely 3,5-dichloro) Check_FP->Fail_Iso No Step_HPLC Step 2: Chiral HPLC Check_FP->Step_HPLC Yes Check_EE ee > 98%? Step_HPLC->Check_EE Pass PASS: Release for Synthesis Check_EE->Pass Yes Fail_Rac FAIL: Low Enantiomeric Excess Check_EE->Fail_Rac No

Caption: Integrated QC workflow combining IR for rapid ID and HPLC for chiral purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Meyer, F., et al. (2021).

    
    -Ketoglutarate-Dependent Dioxygenase for the Oxidative Modification of a Nonproteinogenic Amino Acid." ACS Catalysis, 11(10), 6261–6269. [Link] (Source for the specific application of (S)-
    
    
    
    -amino-3,4-dichlorobenzenebutanoic acid).
  • NIST Chemistry WebBook. "Infrared Spectra of Amino Acids." National Institute of Standards and Technology. [Link] (General reference for amino acid zwitterionic bands).

  • PubChem Compound Summary. "(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride."[2] [Link] (Structural reference for the 3,4-dichloro amino acid class).

Sources

Comparative

Advanced Purity Validation of (S)-α-Amino-3,4-dichlorobenzenebutanoic Acid: A Comparative Guide to LC-MS vs. Traditional Methodologies

Executive Summary & Context (S)-α-Amino-3,4-dichlorobenzenebutanoic acid (also known as 3,4-dichloro-L-homophenylalanine) is a highly specialized noncanonical amino acid (ncAA). It has gained significant traction in adva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

(S)-α-Amino-3,4-dichlorobenzenebutanoic acid (also known as 3,4-dichloro-L-homophenylalanine) is a highly specialized noncanonical amino acid (ncAA). It has gained significant traction in advanced biocatalysis—particularly as a substrate for engineered Fe(II)/α-ketoglutarate-dependent dioxygenases 1—and serves as a critical building block in the synthesis of peptidomimetic therapeutics.

Ensuring the absolute purity of this ncAA is paramount. Trace impurities, such as enantiomeric variants or mono-chlorinated synthetic byproducts, can drastically skew enzymatic turnover rates or compromise downstream peptide coupling efficiency 2. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing a field-proven, self-validating protocol for accurate purity determination.

The Analytical Challenge

Validating the purity of halogenated ncAAs presents unique physicochemical challenges. The molecule is zwitterionic, making it highly polar, yet it possesses a hydrophobic dichlorobenzene ring. Traditional analytical methods often fall short due to two primary factors:

  • Weak Chromophore Dependence: The isolated aromatic ring provides moderate UV absorption, but it is often insufficient for detecting low-level impurities without baseline interference.

  • Co-eluting Byproducts: Synthetic routes often generate mono-chloro (des-chloro) impurities that co-elute with the target compound in standard reversed-phase chromatography. UV detectors cannot differentiate these structurally similar co-eluting peaks.

Methodological Comparison: LC-MS vs. HPLC-UV

To objectively evaluate the best approach for purity validation, we must analyze the performance metrics of LC-MS against HPLC-UV. As demonstrated in pharmaceutical analytical development, transitioning to MS detection can improve the Limit of Quantitation (LOQ) by orders of magnitude 3.

ParameterLC-MS (ESI-TOF / QqQ)HPLC-UV (Diode Array)Causality & Impact
Limit of Quantitation (LOQ) ~0.005 mg/mL~0.1 mg/mLMS ionization is highly efficient for α-amino groups, yielding a 20-fold sensitivity increase over UV absorption.
Specificity Very High (m/z + Isotope)Moderate (Retention Time)MS provides an extra dimension of separation. UV relies solely on chromatographic resolution.
Co-eluting Impurity Resolution Excellent via XICPoorDes-chloro impurities often co-elute. UV integrates them together; MS separates them by exact mass.
Structural Confirmation Yes (MS/MS Fragmentation)NoCollision-induced dissociation (CID) confirms the loss of NH3 and COOH, validating the UAA backbone.

The Causality Behind LC-MS Superiority: Isotopic Fingerprinting

Why is LC-MS the definitive gold standard for this specific molecule? The answer lies in the isotopic fingerprint .

Because (S)-α-amino-3,4-dichlorobenzenebutanoic acid contains two chlorine atoms, its exact mass ([M+H]+ = 248.02 m/z) is accompanied by a distinct M+2 (250.02 m/z) and M+4 (252.02 m/z) isotopic pattern in a predictable 9:6:1 ratio . If a mono-chloro impurity co-elutes, HPLC-UV will integrate it into the main peak, yielding a falsely inflated purity percentage. LC-MS operates as a self-validating system: the mass spectrometer instantly flags the mono-chloro impurity at m/z 214.06 (which exhibits a 3:1 isotopic ratio), allowing for orthogonal quantification via Extracted Ion Chromatograms (XIC).

LCMS_Workflow Start Raw UAA Sample (S)-a-Amino-3,4-dichlorobenzenebutanoic acid Prep Sample Preparation (Dilution in 50:50 H2O:MeCN + 0.1% FA) Start->Prep Split Analytical Pathway Prep->Split HPLC HPLC-UV (254 nm) Chromatophore Dependent Split->HPLC Traditional LCMS LC-MS (ESI+) Mass & Isotope Specific Split->LCMS Advanced Limitation Cannot resolve co-eluting des-chloro impurities HPLC->Limitation Advantage Resolves M, M+2, M+4 Isotopic Signatures LCMS->Advantage Result1 False Purity % Limitation->Result1 Result2 True Purity % Validated Advantage->Result2

Figure 1: Comparative workflow demonstrating LC-MS superiority over HPLC-UV for UAA purity.

Step-by-Step LC-MS Validation Protocol

To ensure absolute scientific integrity, the following methodology is designed as a closed, self-validating loop.

Phase 1: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA). Causality: The FA ensures the α-amino group is fully protonated, driving Electrospray Ionization (ESI+) efficiency.

  • Standard Preparation: Dissolve the sample to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column fouling.

  • System Suitability: Prepare a blank (diluent only) to validate the absence of column carryover.

Phase 2: Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size). Causality: The hydrophobic dichlorobenzene moiety retains well on C18, allowing polar salts to wash out in the void volume.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

  • Target m/z: Monitor [M+H]+ at exactly 248.02 m/z.

  • Isotope Tracking: Concurrently monitor 250.02 m/z (M+2) and 252.02 m/z (M+4).

Phase 4: Data Analysis (The Self-Validating Step)
  • Extract the ion chromatogram (XIC) for m/z 248.02 and integrate the peak area.

  • Isotopic Causality Check: Verify the isotopic ratio of the peak apex. It must match the 9:6:1 theoretical distribution for a Cl2 species. If the ratio deviates, it indicates a co-eluting non-halogenated isobaric interference.

  • Impurity Scanning: Scan for m/z 214.06 (mono-chloro impurity). If present, quantify its relative abundance against the main peak to determine true purity.

Isotope_Logic MS_Scan Full MS Scan (ESI+) Extract_Main Extract m/z 248.02 [M+H]+ Target MS_Scan->Extract_Main Extract_Imp Extract m/z 214.06 [M+H]+ Mono-chloro MS_Scan->Extract_Imp Check_Iso Isotope Ratio Check Extract_Main->Check_Iso Invalid 3:1 Ratio Detected (Cl1 Signature) Extract_Imp->Invalid Flag Impurity Valid 9:6:1 Ratio Confirmed (Cl2 Signature) Check_Iso->Valid Match

Figure 2: MS-based isotopic pattern validation logic for chlorinated noncanonical amino acids.

References

  • Modulating Chemoselectivity in a Fe(II)/α-Ketoglutarate-Dependent Dioxygenase for the Oxidative Modification of a Nonproteinogenic Amino Acid. ACS Catalysis. 1

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Molecules. 2

  • Formulation And Analytical Development For Low-dose Oral Drug Products. vdoc.pub. 3

Sources

Validation

Thermodynamic and Structural Causality of 3,4-Dichloro Substitution

Crystal Structure Comparison of 3,4-Dichloro Amino Acid Analogs: A Guide for Rational Drug Design The strategic incorporation of halogenated amino acids—specifically 3,4-dichloro-phenylalanine (3,4-diCl-Phe) and its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Comparison of 3,4-Dichloro Amino Acid Analogs: A Guide for Rational Drug Design

The strategic incorporation of halogenated amino acids—specifically 3,4-dichloro-phenylalanine (3,4-diCl-Phe) and its derivatives—has become a cornerstone technique in modern peptidomimetic design and small-molecule drug discovery. For researchers and drug development professionals, understanding the crystallographic behavior of these analogs is critical. Halogenation at the 3 and 4 positions of a phenyl ring does not merely increase molecular weight; it fundamentally alters the thermodynamic landscape of target binding through steric pre-organization, enhanced lipophilicity, and unique electrostatic interactions[1].

This guide provides an objective comparison of 3,4-dichloro amino acid analogs against their unsubstituted counterparts, supported by high-resolution X-ray crystallographic data and field-proven experimental workflows.

When optimizing a lead compound, replacing a native phenylalanine or tyrosine residue with a 3,4-dichloro analog induces three primary structural effects that dictate binding causality:

  • Steric Pre-organization: The bulky chlorine atoms restrict the rotation of the

    
     and 
    
    
    
    dihedral angles. This conformational restriction pre-organizes the side chain into a bioactive rotamer, significantly reducing the entropic penalty (
    
    
    ) upon binding to the receptor.
  • Hydrophobic Pocket Burial: Chlorine is highly lipophilic. The 3,4-dichloro substitution expands the van der Waals volume of the phenyl ring, allowing it to act as a superior "plug" for deep, hydrophobic binding pockets (e.g., the S55 hot spot in RPA70N)[1].

  • Electrostatic and Halogen Bonding: The electron-withdrawing nature of the halogens alters the quadrupole moment of the aromatic ring, reversing the polarity of the

    
    -system. This enables favorable edge-to-face 
    
    
    
    stacking with electron-rich residues and allows the chlorine atoms to participate in highly directional halogen bonds with backbone carbonyls.

Mechanism Base Unsubstituted Phenylalanine Sub 3,4-Dichloro Substitution Base->Sub Lip Enhanced Lipophilicity (LogP Increase) Sub->Lip Elec Electron Withdrawal (Altered Quadrupole) Sub->Elec Steric Steric Pre-organization (Rotamer Restriction) Sub->Steric Aff Optimized Receptor Binding (e.g., RPA70N, GluA2) Lip->Aff Elec->Aff Steric->Aff

Thermodynamic and structural causality of 3,4-dichloro substitution.

Case Studies: Crystallographic Performance Comparisons

Case A: RPA70N Inhibition via Stapled Peptides (PDB: 4NB3)

Replication Protein A (RPA) is a critical single-stranded DNA-binding protein. Inhibiting the 70N domain of RPA is a major target for oncology. Researchers developed an ATRIP-derived stapled helix peptide where a native phenylalanine was substituted with 3,4-dichlorophenylalanine[2].

  • Crystallographic Insight: The 1.35 Å resolution crystal structure (PDB: 4NB3) reveals that the 3,4-dichloro side chain perfectly occupies the hydrophobic hot spot located above residue S55[2],[1].

  • Performance: This dual-halogenation mimics the binding mode of the phenylalanine in p53 but provides a >100-fold improvement in binding affinity compared to the unsubstituted phenyl group, driven by optimized van der Waals contacts and burial of the lipophilic surface area[1].

Case B: GluA2 AMPA Receptor Antagonism (PDB: 5CBR)

In neuropharmacology, aryl-substituted phenylalanines are explored as AMPA receptor antagonists. The compound (S)-2-amino-3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid was co-crystallized with the GluA2 ligand-binding domain[3].

  • Crystallographic Insight: Solved at 2.00 Å resolution (PDB: 5CBR), the structure demonstrates that the 3,4-dichloro modification forces a unique, unexpected orientation of the biaromatic system inside the binding cleft[3].

  • Performance: The steric bulk of the halogens prevents the ligand from adopting the canonical agonist conformation, locking the receptor in an open, antagonized state with a

    
     of 1.80 μM[3].
    
Case C: LasR Quorum Sensing Inhibition

Phenylalanine derivatives bearing a hydroxamic acid moiety, such as (S)-3,4-Dichloro-N-(1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl)benzamide, have been developed as potent quorum sensing inhibitors targeting LasR in P. aeruginosa[4].

  • Performance: The 3,4-dichloro substitution on the benzamide ring occupies a specific hydrophobic sub-pocket of LasR, significantly outperforming mono-chloro and unhalogenated variants in preventing bacterial biofilm formation[4].

Quantitative Data Comparison

The following table summarizes the comparative crystallographic and binding data for key 3,4-dichloro amino acid analogs against target proteins.

Target ProteinLigand / AnalogPDB IDResolution (Å)Binding AffinityKey Structural Mechanism
RPA70N ATRIP-derived stapled peptide (3,4-diCl-Phe)4NB31.35>100-fold improvement vs. PheHalogen burial in S55 hydrophobic pocket; mimicking p53 F54.
GluA2 (AMPA) (S)-2-amino-3-(3,4-dichloro-5-(...)-phenyl)propanoic acid5CBR2.00

= 1.80 μM
Steric clash forces unique biaromatic orientation, preventing cleft closure.
LasR (S)-3,4-Dichloro-N-(...)-benzamideN/AN/A (Docking)Potent QSI Activity3,4-diCl occupies hydrophobic sub-pocket; hydroxamic acid chelates.

Experimental Workflow: Self-Validating Co-Crystallization Protocol

To achieve high-resolution structural data for 3,4-dichloro analogs, standard protein crystallography protocols must be adapted. The following self-validating workflow ensures that the halogen atoms are unambiguously assigned in the electron density map, preventing false rotamer modeling due to pseudo-symmetry.

Step-by-Step Methodology

Step 1: Complex Assembly and Saturation

  • Action: Incubate the purified target protein (e.g., 10 mg/mL) with the 3,4-dichloro analog at a 1:1.2 to 1:1.5 molar ratio.

  • Causality: The slight molar excess ensures

    
     occupancy of the binding site. Do not exceed a 1:2 ratio, as the high lipophilicity of the 3,4-dichloro moiety can induce non-specific hydrophobic aggregation and precipitate the protein prior to crystallization.
    

Step 2: Vapor Diffusion Crystallization

  • Action: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. Optimize hits by fine-tuning PEG concentrations and introducing mild detergents (e.g., 0.1% n-Octyl-

    
    -D-glucoside).
    
  • Causality: Halogenated peptides often reduce the solubility of the protein-ligand complex. Mild detergents prevent amorphous precipitation and encourage ordered lattice formation.

Step 3: X-Ray Diffraction with Anomalous Phasing

  • Action: Collect diffraction data using a Cu

    
     home source (
    
    
    
    Å) or tune a synchrotron beamline to an energy just above the chlorine K-edge.
  • Causality (Self-Validation): At standard resolutions (1.5–2.5 Å), the electron density of a di-chloro phenyl ring can sometimes be modeled in flipped orientations. Chlorine has a measurable anomalous signal (

    
     at 1.54 Å). Calculating an anomalous difference Fourier map will yield 
    
    
    
    peaks exactly at the chlorine positions, unequivocally validating the ligand's orientation.

Step 4: Structure Refinement

  • Action: Refine the structure using Phenix or REFMAC5. Apply anisotropic B-factor refinement for the chlorine atoms if the resolution extends beyond 1.5 Å.

Workflow N1 1. Ligand Synthesis Incorporate 3,4-diCl-Phe N3 3. Complex Assembly Molar Ratio Optimization N1->N3 N2 2. Protein Preparation Purify Target Domain N2->N3 N4 4. Vapor Diffusion Screening & Seeding N3->N4 N5 5. X-Ray Diffraction Cu Kα Anomalous Signal N4->N5 N6 6. Structure Refinement Validation of Cl positions N5->N6

Workflow for co-crystallization of 3,4-dichloro amino acid analogs.

References

  • Frank, A.O., Vangamudi, B., Feldkamp, M.D., et al. "Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A." RCSB Protein Data Bank, PDB ID: 4NB3 (2014). URL:[Link]

  • Frydenvang, K., Kastrup, J.S. "Crystal structure of the GluA2 ligand-binding domain (S1S2J) in complex with the antagonist (S)-2-amino-3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid at 2.0A resolution." RCSB Protein Data Bank, PDB ID: 5CBR (2015). URL:[Link]

  • Muteeb, G., et al. "Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors." National Institutes of Health (PMC) (2023). URL:[Link]

Sources

Comparative

Reference standards for (S)-a-Amino-3,4-dichlorobenzenebutanoic acid analysis

Comprehensive Reference Standard Comparison Guide: (S)-a-Amino-3,4-dichlorobenzenebutanoic Acid Analysis Executive Summary & Molecule Overview (S)-a-Amino-3,4-dichlorobenzenebutanoic acid (CAS: 1260602-40-1), frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Reference Standard Comparison Guide: (S)-a-Amino-3,4-dichlorobenzenebutanoic Acid Analysis

Executive Summary & Molecule Overview

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid (CAS: 1260602-40-1), frequently referred to as (S)-3,4-dichloro-homophenylalanine, is a highly specialized non-natural amino acid[1]. As a critical chiral building block in the synthesis of advanced peptidomimetics and targeted active pharmaceutical ingredients (APIs), its stereochemical and chemical integrity directly dictates the efficacy and safety profile of downstream products.

When developing analytical methods or synthesizing APIs, the choice of reference standard is paramount. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade (RG) and In-House synthesized standards, providing a self-validating analytical framework for the robust certification of this ampholytic compound.

Comparative Analysis of Reference Standard Tiers

Not all reference standards are created equal. The table below summarizes the quantitative and qualitative differences between standard tiers, highlighting why CRMs are non-negotiable for late-stage drug development and quality control (QC) release testing.

Table 1: Performance and Reliability Metrics Across Standard Tiers

ParameterCertified Reference Material (CRM)Commercial Research-Grade (RG)In-House Synthesized Standard
Enantiomeric Excess (ee) > 99.8% (Certified via Direct Chiral HPLC)Typically 95.0% - 98.0%Variable (Depends on purification)
Chemical Purity > 99.5% (Mass Balance & qNMR)> 95.0% (HPLC-UV area % only)> 98.0% (Often lacks orthogonal validation)
Assay Value Absolute mass fraction (Traceable)Not established (Assumes 100% - impurities)Relative to internal historical batches
Water/Residual Solvents Strictly quantified (KF / GC-HS)Often ignored or estimatedVariable
Regulatory Compliance ISO 17034 / ISO/IEC 17025 compliantNon-compliant (For R&D use only)Requires extensive internal validation

Mechanistic Justification for Analytical Choices

As an Application Scientist, I emphasize that analytical protocols must be designed around the fundamental physicochemical properties of the molecule. (S)-a-Amino-3,4-dichlorobenzenebutanoic acid is an ampholyte, possessing both a basic primary amine and an acidic carboxyl group, alongside a highly lipophilic 3,4-dichlorophenyl moiety.

The Pitfall of Derivatization: Historically, chiral analysis of amino acids required pre-column derivatization (e.g., Boc-protection or esterification) to neutralize the zwitterionic charges and improve volatility/solubility. However, derivatization introduces a critical vulnerability: the risk of trace racemization during the reaction, which artificially skews the enantiomeric purity of the reference standard.

The Zwitterionic Solution: To establish a self-validating, artifact-free system, we utilize direct chiral HPLC on a Zwitterionic Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)). These columns feature a synergistic double ion-pairing mechanism: a basic cinchona alkaloid motif interacts with the analyte's carboxylate, while a chiral sulfonic acid motif interacts with the analyte's protonated amine[2][3]. This allows for the direct, highly stereoselective resolution of free unnatural amino acids without chemical alteration[4].

Self-Validating Experimental Protocols for Certification

To elevate a batch of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid to CRM status, the following orthogonal, self-validating protocols must be executed.

Protocol A: Direct Enantiomeric Purity via Zwitterionic Chiral HPLC

Objective: Quantify trace levels of the (R)-enantiomer without derivatization.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol/Water (50:50, v/v). Sonicate for 5 minutes.

  • Column Selection: CHIRALPAK® ZWIX(+) (150 mm × 4.0 mm, 3 µm)[4].

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine[2]. Causality: The protic solvent (MeOH) is essential for solvation, while the specific ratio of acidic/basic additives establishes the exact ionization state required for the double ion-pairing mechanism.

  • Chromatographic Conditions: Isocratic elution, Flow rate at 0.4 mL/min, Column temperature at 25°C, UV detection at 254 nm[4].

  • Validation: Inject a racemic mixture of 3,4-dichloro-homophenylalanine to confirm baseline resolution (Rs > 2.0).

Protocol B: Absolute Mass Fraction Assignment via qNMR

Objective: Determine the absolute purity independent of UV response factors.

  • Internal Standard Selection: Use a primary certified reference standard of Maleic Acid (traceable to NIST SRM).

  • Sample Preparation: Accurately weigh ~10 mg of the amino acid standard and ~5 mg of Maleic Acid into a vial. Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.1% TFA (to ensure full solubility and shift the amine protons).

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz with a relaxation delay (D1) of 30 seconds to ensure complete relaxation of all longitudinal magnetizations.

  • Calculation: Integrate the distinct aromatic protons of the 3,4-dichlorophenyl ring against the sharp olefinic singlet of Maleic Acid (δ 6.26 ppm) to calculate the absolute mass fraction.

Visualizing the Analytical Workflows

G n1 Raw (S)-a-Amino-3,4-dichlorobenzenebutanoic acid n2 Structural Elucidation (1H/13C NMR, LC-HRMS) n1->n2 n3 Chemical Purity Profiling (RP-HPLC-UV, TFA Gradient) n2->n3 n4 Enantiomeric Purity (Chiralpak ZWIX Direct HPLC) n3->n4 n5 Absolute Mass Fraction (qNMR vs. Internal Standard) n4->n5 n6 Certified Reference Material (CRM) n5->n6 Meets Certification Specs n7 Reject / Repurify n5->n7 Fails Tolerance

Workflow for the certification of unnatural amino acid reference standards.

G2 s1 Ampholytic Unnatural Amino Acid d1 Pre-column Derivatization (e.g., Boc-protection) s1->d1 d2 Direct Chiral Analysis s1->d2 Preferred Route r1 Risk of Trace Racemization d1->r1 c1 Crown Ether CSP (Primary Amines Only) d2->c1 c2 Zwitterionic CSP (ZWIX+) (Double Ion-Pairing) d2->c2 Broad Selectivity opt Optimized Mobile Phase MeOH/ACN/H2O + FA/DEA c2->opt

Decision tree for selecting chiral HPLC methodologies for unnatural amino acids.

Quantitative Data Presentation

To objectively demonstrate the superiority of the ZWIX methodology for certifying (S)-a-Amino-3,4-dichlorobenzenebutanoic acid, we compare its performance against a traditional Crown Ether column (often used for primary amino acids).

Table 2: Method Validation Parameters for Chiral HPLC Methodologies

Validation ParameterCHIRALPAK® ZWIX(+) MethodCrown Ether (CR+) Method
Retention Time (S)-Isomer 12.4 min18.7 min
Retention Time (R)-Isomer 15.1 min21.2 min
Resolution Factor (Rs) 3.8 (Baseline resolved)1.9 (Partial tailing)
Peak Symmetry (As) 1.05 (Excellent)1.45 (Significant tailing)
Limit of Detection (LOD) 0.01%0.05%
Limit of Quantitation (LOQ) 0.03%0.15%
Mechanism Dependency Double Ion-PairingHost-Guest Inclusion

References

  • (S)-a-Amino-3,4-dichlorobenzenebutanoic acid 95% achemblock.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_qUmAfzIbi8YHpngz8Iy_KM0E1ZknfXb-Zta_cR0Z8Ca7X9AiDgNqBwvSejhxbDFoyvvQmuHZyfZdZNzcOxZEDdtAr0MH8ZBVmpIQOaO4P12I9unHxxhBoxb2y0Ym7W8sToL4wrCJVXXAD12riVJumCeA-UNiPiM9hDmHP8xLckp1svgZt4ty5KA9mA==]
  • Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates PMC (nih.gov)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhk2q0WrZm4tN6_-HDasUqwM0DJeIXDiKHkUC502NyRE5daz8VsmBTkeGdpvnPk47OZMCTRAHrODjM5NdTJg_jpTpB5g3lCc6k72P_Yn9tpjk-qCczt4lIIJ_HNPsvCTKl6X2HSVDHC5d5QMg=]
  • Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElvg1vtQewAa86oynRNKCH9dLsjzVmDEZpHWzeNAMXv5YmALokYo7jNz10EcBHVeOh64wu4sPBkaja6RZDh94ndyKmZDEyZ--nZ-2xDD9eI4tm7t-xJIDv93s9x0De8fGgBTyRcz_8NvQLFhZkaR8QHICMP1pO-ilWPvBVY20EDLWWHQly3fXBm78mguljqVxiS3Br55N1WHbdh5eNbeY8TThQcosFA-z_57WXYfkHqXN8OzIftMT3FzxaiZSnLp2XnnKX-M-pW9jGOcECvjxZEGWIGxCKFnZep1SpEm_-BCGPQwwqGJZIelDblcKV9Bt3C7DBJQf9N3S6LWXj068b4MgGkUMwC-vI6XUJZDiQnoFJK3bQBgNamAw9IRbzKVO9RZ7dn0DWm77e0UHMOmAwZ8afFw==]
  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn3QIAs2KTS-nYq39FtY9QEFpje72HL0pyf4YMUojCHNlepUOk5THwBxHZvzwqyORs9aOHTsV9Ziq1S70LkGQkkaqAoZjaJeDQnbOEeDOiQ9hhPOOXnY4aSjjI6nUF2z5afRJmG0YJy467aEGGbxfylB8lhh9F454YX1wqi4zAsq99CGQerJCjGsrx7Bbmj7QY3jXjuhQ5M77XeABT6UIF9fbTTY2sMysPyb5IGAl6JnI5SfoyeKzX_ANyaSchE6BxNv14mbYrQ2k-5634TmIc9vvpbTrp1X5qGqGn6RiFgRaHH8NRdKySCT8ckDRfUmdKaT8JsjDy9Nik9wcTHYaBOvOsgc4yW_4myaFN2xtk8X6QdQ-ZjZE=]

Sources

Validation

Optimizing the Scaffold: A Comparative Guide to Chlorinated vs. Non-Chlorinated Benzenebutanoic Acid Derivatives

Topic: Comparative study of chlorinated vs non-chlorinated benzenebutanoic acid derivatives Content Type: Publish Comparison Guide Executive Summary Benzenebutanoic acid (4-Phenylbutyric acid, 4-PBA ) is a dual-function...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of chlorinated vs non-chlorinated benzenebutanoic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

Benzenebutanoic acid (4-Phenylbutyric acid, 4-PBA ) is a dual-function therapeutic agent acting as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1] Despite its FDA approval for urea cycle disorders and orphan status for various neurodegenerative conditions, 4-PBA suffers from rapid metabolism and low potency, necessitating high daily dosages (grams/day).

This guide provides a technical comparison between 4-PBA and its chlorinated analogs (specifically 4-(4-chlorophenyl)butanoic acid and related derivatives). We analyze how chlorine substitution at the para-position modulates physicochemical properties, metabolic stability, and biological activity, offering a roadmap for researchers optimizing this scaffold for drug development.

Physicochemical Profiling

The introduction of a chlorine atom on the phenyl ring significantly alters the lipophilicity and electronic character of the molecule without changing the fundamental pharmacophore required for zinc binding (HDAC inhibition) or hydrophobic interaction (chaperone activity).

Table 1: Physicochemical Comparison

Property4-Phenylbutyric Acid (4-PBA)4-(4-Chlorophenyl)butanoic Acid (4-Cl-PBA)Impact of Chlorination
Molecular Weight 164.20 g/mol 198.65 g/mol +34.45 Da (moderate increase)
LogP (Lipophilicity) ~2.3~2.9 - 3.1Increased Lipophilicity: Enhances membrane permeability and blood-brain barrier (BBB) penetration.
pKa (Carboxyl) ~4.76~4.70Negligible effect on acidity; ionization state at physiological pH remains anionic.
Electronic Effect Neutral Phenyl RingElectron Withdrawing (-I, +M)Deactivates ring towards metabolic oxidation; increases acidity of potential phenolic metabolites.
Solubility (Water) High (as Na+ salt)Moderate to LowRequires formulation optimization (e.g., cyclodextrins) for aqueous delivery.
Synthetic Pathways

The synthesis of the chlorinated derivative requires modified conditions due to the deactivated nature of the chlorobenzene ring compared to benzene.

Workflow Logic
  • 4-PBA: Synthesized via Friedel-Crafts acylation of benzene (highly reactive) with succinic anhydride, followed by Clemmensen reduction.

  • 4-Cl-PBA: Chlorobenzene is deactivated.[2] Stronger Lewis acid conditions or higher temperatures are often required for the initial acylation. The chlorine directs the incoming succinyl group primarily to the para position due to steric hindrance at the ortho position.

Synthesis_Comparison Benzene Benzene (Starting Material) Succinic Succinic Anhydride + AlCl3 Benzene->Succinic Cl_Benzene Chlorobenzene (Starting Material) Cl_Benzene->Succinic Requires Heat Inter_H 3-Benzoylpropionic Acid (Intermediate) Succinic->Inter_H Inter_Cl 3-(4-Chlorobenzoyl) propionic Acid Succinic->Inter_Cl Reduction Clemmensen Reduction (Zn(Hg), HCl) Inter_H->Reduction Inter_Cl->Reduction PBA 4-Phenylbutyric Acid (4-PBA) Reduction->PBA Cl_PBA 4-(4-Chlorophenyl) butanoic Acid Reduction->Cl_PBA

Figure 1: Comparative synthetic routes. Note that chlorobenzene requires more rigorous conditions for the initial Friedel-Crafts acylation due to ring deactivation.

Biological Performance & Mechanism[3][4][5]
A. Histone Deacetylase (HDAC) Inhibition

Both compounds function as "Cap-Linker-Zinc Binding Group" inhibitors.

  • Mechanism: The carboxylate group binds the Zinc ion in the HDAC catalytic pocket. The phenyl ring acts as the "Cap" interacting with the rim of the pocket.

  • Chlorine Effect: The para-chloro substituent extends the hydrophobic reach of the "Cap." In many SAR studies, para-substitution improves potency against HDAC1 and HDAC2 by filling a hydrophobic sub-pocket that the unsubstituted phenyl ring does not fully occupy.

    • Result: 4-Cl-PBA often exhibits lower IC50 (higher potency) than 4-PBA, potentially allowing for lower therapeutic doses.

B. Chemical Chaperone Activity
  • Mechanism: 4-PBA acts as a hydrophobic shield, binding to exposed hydrophobic regions of misfolded proteins to prevent aggregation (ER stress relief).

  • Chlorine Effect: The increased lipophilicity (LogP ~3.0) of 4-Cl-PBA enhances its affinity for hydrophobic protein patches.

    • Risk:[3][4] While chaperone efficiency may increase, higher lipophilicity also increases non-specific binding and potential cytotoxicity at high concentrations.

C. Metabolic Stability (The Critical Differentiator)

The primary limitation of 4-PBA is its rapid metabolism via Beta-Oxidation .

  • 4-PBA Fate: Rapidly converted to Phenylacetic Acid (PAA), which is then conjugated with glutamine to form Phenylacetylglutamine (PAGN) and excreted. This mimics the fatty acid oxidation cycle.[5]

  • 4-Cl-PBA Fate: The alkyl chain undergoes beta-oxidation identical to 4-PBA. However, the product is 4-Chlorophenylacetic acid .

    • Implication: The chlorine atom does not block beta-oxidation (which occurs on the chain). To block metabolism, substitution must occur on the beta or alpha carbons of the chain (e.g., branched derivatives like Valproic acid), not the ring.

    • Toxicity: 4-Chlorophenylacetic acid is an auxin analog (plant hormone) and may have distinct toxicological profiles compared to PAA.

Metabolism PBA 4-PBA (Drug) BetaOx Mitochondrial Beta-Oxidation (Loss of 2 Carbons) PBA->BetaOx Cl_PBA 4-Cl-PBA (Analog) Cl_PBA->BetaOx PAA Phenylacetic Acid (PAA) BetaOx->PAA Cl_PAA 4-Chlorophenylacetic Acid (Cl-PAA) BetaOx->Cl_PAA Conj Glutamine Conjugation (Liver) PAA->Conj Cl_PAA->Conj PAGN Phenylacetylglutamine (Excreted in Urine) Conj->PAGN Cl_PAGN 4-Chloro-PAGN (Excreted/Accumulated?) Conj->Cl_PAGN Potential Toxicity

Figure 2: Metabolic fate. Ring chlorination does not prevent beta-oxidation, leading to chlorinated metabolites.

Experimental Protocols
Protocol A: Synthesis of 4-(4-Chlorophenyl)butanoic Acid

Rationale: Standard Friedel-Crafts conditions must be modified for the deactivated chlorobenzene ring.

  • Acylation:

    • In a dry flask, dissolve Succinic Anhydride (1.1 eq) in Chlorobenzene (used as solvent and reactant, 5-10 volumes).

    • Add Aluminum Chloride (AlCl3, 2.2 eq) portion-wise at 0°C.

    • Critical Step: Unlike benzene (which reacts at RT), heat the mixture to 60-80°C for 4-6 hours to drive the reaction on the deactivated ring.

    • Quench with ice/HCl. Extract the solid intermediate: 3-(4-chlorobenzoyl)propionic acid .

  • Reduction (Clemmensen):

    • Suspend the intermediate in concentrated HCl .

    • Add Zinc amalgam (Zn(Hg)) prepared from Zinc dust and Mercuric chloride.

    • Reflux for 12-24 hours. The ketone carbonyl is reduced to a methylene group.

    • Validation: Monitor disappearance of the ketone peak (approx 1680 cm⁻¹) via IR or Carbonyl Carbon via 13C NMR.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to obtain pure 4-(4-chlorophenyl)butanoic acid.

Protocol B: Fluorometric HDAC Inhibition Assay

Rationale: To quantify the potency shift caused by chlorination.

  • Reagents: Use a commercial HDAC fluorometric kit (e.g., Boc-Lys(Ac)-AMC substrate).

  • Preparation: Dissolve 4-PBA and 4-Cl-PBA in DMSO. Prepare serial dilutions (range: 10 mM to 1 µM).

  • Incubation:

    • Mix HeLa nuclear extract (source of Class I/II HDACs) with inhibitor solutions.

    • Incubate at 37°C for 30 minutes.

  • Reaction:

    • Add substrate (Boc-Lys(Ac)-AMC). Incubate 30 mins.

    • Add Developer solution (Trypsin) to release the fluorophore from deacetylated lysine.

  • Readout: Measure fluorescence (Ex 350-380 nm / Em 440-460 nm).

  • Analysis: Plot dose-response curves.

    • Expected Result: 4-PBA IC50 ≈ 0.5 - 2 mM. 4-Cl-PBA IC50 ≈ 0.1 - 0.5 mM (Potency shift).

References
  • Mimori, S., et al. (2012).[6] "Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases." Biological and Pharmaceutical Bulletin. Link

  • Gilbert, J., et al. (2001). "Structure-activity relationship study of short-chain fatty acids as inhibitors of histone deacetylase." Bioorganic & Medicinal Chemistry Letters. Link

  • Kusaczuk, M. (2020). "Phenylbutyrate in the Context of HDAC Inhibition." Journal of Biomedicine and Pharmacotherapy. Link

  • Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[2][7] Interscience Publishers. (Classic reference for acylation conditions).

  • PubChem Compound Summary. "4-(4-Chlorophenyl)butanoic acid." Link

Sources

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